2-Aminoquinoline
Description
2-Aminoquinoline has been reported in Leucopaxillus albissimus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNJUJAKQGROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060381 | |
| Record name | 2-Quinolinamine | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Aminoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
580-22-3, 31135-62-3 | |
| Record name | 2-Aminoquinoline | |
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| Record name | 2-Aminoquinoline | |
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| Record name | Quinolinamine | |
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| Record name | 2-AMINOQUINOLINE | |
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| Record name | 2-AMINOQUINOLINE | |
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| Record name | 2-Quinolinamine | |
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| Record name | 2-Quinolinamine | |
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| Record name | Quinolin-2-amine | |
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| Record name | 2-AMINOQUINOLINE | |
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| Record name | 2-Aminoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
131.5 - 132.5 °C | |
| Record name | 2-Aminoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Friedländer Synthesis of 2-Aminoquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of 2-aminoquinoline derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a multitude of bioactive molecules, and the Friedländer annulation offers a versatile and straightforward methodology for its construction.[1][2] This document details the reaction mechanisms, diverse catalytic systems, experimental protocols, and the crucial role of this compound derivatives in the development of novel therapeutics.
Introduction to the Friedländer Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, such as a ketone or nitrile, to yield a substituted quinoline.[2][3][4][5][6] This reaction is a powerful tool for the construction of the quinoline ring system due to its operational simplicity and the wide availability of starting materials. The synthesis can be catalyzed by both acids and bases, and recent advancements have introduced a variety of sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.[1][2][3]
The resulting this compound derivatives are of particular importance in drug development. They serve as key intermediates and core structures in a range of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[7] Notably, several quinoline-based compounds have been developed as kinase inhibitors, a critical class of targeted cancer therapeutics.[8][9][10] The ability of the this compound scaffold to interact with various biological targets underscores the significance of efficient and versatile synthetic methodologies like the Friedländer synthesis.[8][11]
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions (acidic or basic catalysis).[2] Both pathways involve an initial condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.
A widely accepted mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by a cyclization and dehydration to furnish the final quinoline product. An alternative pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water.[2]
Below is a diagram illustrating the generally accepted mechanistic pathways of the Friedländer synthesis.
Catalytic Systems
A wide variety of catalysts have been employed to facilitate the Friedländer synthesis, ranging from simple acids and bases to more complex and recyclable systems. The choice of catalyst can significantly influence the reaction rate, yield, and overall efficiency. The following table summarizes some of the catalytic systems used in the Friedländer synthesis of this compound derivatives.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | 120 | 5-15 min | 85-95 | [6] |
| Amberlyst-15 | Ethanol | Reflux | 6-8 h | 70-85 | [1] | |
| Lewis Acid | Iodine (I₂) | Solvent-free | 120 | 10-30 min | 82-94 | [6] |
| Neodymium(III) nitrate hexahydrate | Solvent-free | 100 | 1-2 h | 88-96 | [6] | |
| Silver phosphotungstate | Solvent-free | 80 | 30-60 min | 85-95 | [6] | |
| Base | Potassium tert-butoxide (KOtBu) | Toluene | Room Temp. | 1-2 h | 80-92 | [3] |
| Sodium hydroxide (NaOH) | Ethanol/Water | Reflux | 4-6 h | 75-88 | [1] | |
| Ionic Liquid | [bmim]HSO₄ | Solvent-free | 100 | 1-2 h | 85-95 | [12] |
| Polymer-Supported | PEG-SO₃H | Dichloromethane | Reflux | 2-4 h | 88-96 | [1] |
Experimental Protocols
This section provides a general experimental procedure for the synthesis of this compound derivatives via the Friedländer reaction. It is important to note that specific reaction conditions may need to be optimized depending on the substrates and catalyst used.
General Procedure for the Synthesis of a this compound Derivative:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-TsOH).
-
Reaction Setup: If the reaction is to be performed under solvent-free conditions, gently heat the mixture with stirring to the desired temperature (e.g., 120 °C). If a solvent is used, add the appropriate solvent (e.g., 10 mL of ethanol) and bring the mixture to reflux.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If the reaction was performed neat, add a suitable solvent such as ethyl acetate to dissolve the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound derivative.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.
Data Presentation: Yields of Representative this compound Derivatives
The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted this compound derivatives. The following table provides examples of synthesized compounds with their corresponding yields.
| 2-Aminoaryl Ketone | Active Methylene Compound | Product | Yield (%) |
| 2-Aminobenzophenone | Acetone | 2-Methyl-4-phenylquinoline | 85 |
| 2-Aminobenzophenone | Acetonitrile | 2-Amino-4-phenylquinoline | 88 |
| 2-Amino-5-chlorobenzophenone | Ethyl cyanoacetate | Ethyl 2-amino-6-chloro-4-phenylquinoline-3-carboxylate | 92 |
| 2-Aminoacetophenone | Malononitrile | 2-Amino-4-methylquinoline-3-carbonitrile | 95 |
| 2-Aminobenzaldehyde | Phenylacetonitrile | 2-Amino-3-phenylquinoline | 82 |
Characterization of this compound Derivatives
The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the quinoline core and the positions of the various substituents. For example, in the ¹H NMR spectrum of 2-amino-4-phenylquinoline, characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as a broad singlet for the amino protons, would be expected.[13][14] The ¹³C NMR spectrum would show distinct signals for the quaternary and protonated carbons of the heterocyclic and aromatic rings.[13][15][16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, which can further support the proposed structure.[17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the C=N and C=C stretching vibrations of the quinoline ring.[17][18]
Example Spectroscopic Data for 2-Amino-4-phenylquinoline-3-carbonitrile: [19]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.0-7.2 (m, 9H, Ar-H), 7.1 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 160.2, 148.5, 147.8, 137.2, 130.5, 129.8, 129.1, 128.7, 125.4, 124.9, 123.1, 118.9, 92.5.
Conclusion
The Friedländer synthesis remains a cornerstone in heterocyclic chemistry, providing a reliable and adaptable method for the synthesis of quinoline derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction is invaluable for the creation of novel this compound-based therapeutic agents. The continuous development of new catalytic systems and methodologies further enhances the utility of the Friedländer synthesis, paving the way for the discovery of next-generation pharmaceuticals.
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. preprints.org [preprints.org]
- 17. rsc.org [rsc.org]
- 18. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Amino-4-phenylquinoline-3-carbonitrile | C16H11N3 | CID 12472975 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, 2-aminoquinolines have garnered significant attention due to their diverse and potent biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is a cornerstone of modern medicinal chemistry and drug discovery. While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been known for over a century, they often suffer from harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[2] Consequently, the development of metal-catalyzed approaches has been a major focus, offering milder conditions, higher efficiency, and greater functional group tolerance.
This technical guide provides an in-depth overview of the core metal-catalyzed strategies for the synthesis of 2-aminoquinolines, with a focus on palladium, copper, gold, and iron catalysts. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.
Palladium-Catalyzed Synthesis of 2-Aminoquinolines
Palladium catalysis has emerged as a powerful tool for the construction of 2-aminoquinolines, primarily through cross-coupling and cyclization reactions. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single, efficient step.
A notable palladium-catalyzed approach involves the intermolecular oxidative cyclization of 2-vinylanilines with isocyanides.[3] This method provides a direct route to 2-aminoquinolines with a broad substrate scope for both the aniline and isocyanide coupling partners. Another strategy involves the palladium-catalyzed one-pot synthesis from readily available 2-amino aromatic ketones and alkynes, offering an alternative pathway to polysubstituted quinolines.[4] Furthermore, palladium catalysis can be employed in cascade reactions, such as the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides, which can be precursors to 2-aminoquinolines.[5]
Experimental Protocol: Palladium-Catalyzed Intermolecular Oxidative Cyclization of 2-Vinylanilines with Isocyanides
This protocol is adapted from the work of Jiang and coworkers.[3]
Materials:
-
2-Vinylaniline (1.0 mmol)
-
Isocyanide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
TFA (Trifluoroacetic acid, 2.0 equiv)
-
Toluene (5.0 mL)
Procedure:
-
To a sealed tube, add 2-vinylaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Evacuate and backfill the tube with oxygen three times.
-
Add toluene (5.0 mL), isocyanide (1.2 mmol), and TFA (2.0 mmol) to the tube under an oxygen atmosphere.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminoquinoline.
Quantitative Data for Palladium-Catalyzed Syntheses
| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |
| Pd(OAc)₂ / Cu(OAc)₂ | 2-Vinylaniline, Isocyanide | This compound | 65-92 | 100 | 12 | [3] |
| Pd(PPh₃)₄ / KOH | 1,3-Butadiynamide, Alcohol | 2-Alkoxyquinoline | up to 95 | 70 | 1-3 | [5] |
| Pd(OAc)₂ / dppf | 2-Iodoaniline, Terminal Alkyne, CO | 2-Quinolone | 30-80 | 100 | 12 | [6] |
Note: 2-Alkoxyquinolines and 2-quinolones can often be converted to 2-aminoquinolines in subsequent steps.
Proposed Mechanistic Pathway: Oxidative Cyclization
The following diagram illustrates a plausible mechanism for the palladium-catalyzed oxidative cyclization of 2-vinylanilines with isocyanides.
Caption: Proposed catalytic cycle for Pd-catalyzed synthesis.
Copper-Catalyzed Synthesis of 2-Aminoquinolines
Copper catalysts, being more abundant and less expensive than palladium, have gained considerable traction for the synthesis of 2-aminoquinolines. Copper-catalyzed methods often proceed through domino or tandem reactions, allowing for the rapid construction of complex quinoline scaffolds from simple starting materials.
One efficient approach involves the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols.[7] This method offers an atom-economical pathway to quinolines. Another versatile strategy is the copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes.[8] Furthermore, copper can catalyze the direct amidation of 2-methylquinolines, providing a route to functionalized amides which can be precursors to other 2-substituted quinolines.[9]
Experimental Protocol: Copper-Catalyzed Dehydrogenative Cyclization
This protocol is based on the work of and coworkers.[7]
Materials:
-
2-Aminobenzyl alcohol (1.0 mmol)
-
Ketone (2.0 mmol)
-
Cu(OAc)₂·H₂O (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (3.0 mL)
Procedure:
-
In a Schlenk tube, combine 2-aminobenzyl alcohol (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (3.0 mL) and the ketone (2.0 mmol) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired quinoline.
Quantitative Data for Copper-Catalyzed Syntheses
| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |
| Cu(OAc)₂·H₂O / 1,10-Phen | 2-Aminobenzyl alcohol, Ketone | Quinoline | 60-95 | 120 | 24 | [7] |
| CuI / L-proline | Enaminone, 2-Bromobenzaldehyde | Quinoline | 50-88 | 100 | 12 | [8] |
| CuI / DMEDA | 2-Methylquinoline, Amine | 2-Amidomethylquinoline | 45-85 | 130 | 24 | [9] |
Proposed Mechanistic Pathway: Dehydrogenative Cyclization
The following diagram outlines a plausible mechanism for the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones.
Caption: Workflow for Cu-catalyzed dehydrogenative cyclization.
Gold-Catalyzed Synthesis of 2-Aminoquinolines
Gold catalysis has emerged as a mild and efficient method for the synthesis of quinolines, particularly through the activation of alkynes. Gold catalysts exhibit a strong affinity for carbon-carbon multiple bonds, enabling unique cyclization and annulation reactions.
A prominent gold-catalyzed route to 2-aminoquinolines involves the annulation of ynamides with aminocarbonyl compounds.[10] This modular approach allows for the synthesis of 2-aminoquinolines with diverse substitution patterns. Another effective strategy is the intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, providing a facile route to polyfunctionalized quinolines.[11][12]
Experimental Protocol: Gold-Catalyzed Annulation of Ynamides
This protocol is adapted from the work of Dubovtsev and coworkers.[10]
Materials:
-
o-Aminobenzaldehyde (1.0 mmol)
-
Ynamide (1.1 mmol)
-
Ph₃PAuCl (5 mol%)
-
AgNTf₂ (5 mol%)
-
1,2-Dichloroethane (DCE) (2.0 mL)
Procedure:
-
To an oven-dried vial, add Ph₃PAuCl (0.05 mmol) and AgNTf₂ (0.05 mmol).
-
Add DCE (1.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add a solution of o-aminobenzaldehyde (1.0 mmol) and ynamide (1.1 mmol) in DCE (1.0 mL).
-
Heat the reaction mixture at 60-80 °C for the specified time (typically 1-6 hours).
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound product.
Quantitative Data for Gold-Catalyzed Syntheses
| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |
| Ph₃PAuCl / AgNTf₂ | o-Aminobenzaldehyde, Ynamide | This compound | 25-98 | 60-80 | 1-6 | [10] |
| (PPh₃)AuCl / AgOTf | 2-Aminoaryl carbonyl, Internal Alkyne | Quinoline | up to 93 | 80 | 1-12 | [11][12] |
Proposed Mechanistic Pathway: Gold-Catalyzed Annulation
The following diagram illustrates the proposed mechanism for the gold-catalyzed annulation of ynamides with o-aminobenzaldehydes.
Caption: Mechanism of Au-catalyzed annulation of ynamides.
Iron-Catalyzed Synthesis of 2-Aminoquinolines
The use of iron, an earth-abundant and environmentally benign metal, is highly desirable in catalysis. Iron-catalyzed reactions provide a cost-effective and sustainable alternative for the synthesis of quinolines.
A notable iron-catalyzed method is the three-component coupling reaction of aldehydes, amines, and styrenes.[13] This approach allows for the construction of 2,4-disubstituted quinolines from simple and readily available starting materials. While not always directly yielding 2-aminoquinolines, the versatility of this method allows for the incorporation of functionalities that can be later converted to an amino group.
Experimental Protocol: Iron-Catalyzed Three-Component Coupling
This protocol is based on the work of Cheng and coworkers.[13]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Styrene (2.0 mmol)
-
FeCl₃ (10 mol%)
-
1,4-Dioxane (2.0 mL)
Procedure:
-
A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), styrene (2.0 mmol), and FeCl₃ (0.1 mmol) in 1,4-dioxane (2.0 mL) is placed in a sealed tube.
-
The reaction is stirred at 120 °C for 24 hours under an oxygen atmosphere (balloon).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.
Quantitative Data for Iron-Catalyzed Syntheses
| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |
| FeCl₃ | Aldehyde, Amine, Styrene | 2,4-Disubstituted Quinoline | 40-85 | 120 | 24 | [13] |
Proposed Logical Relationship: Three-Component Assembly
The following diagram illustrates the logical flow of the iron-catalyzed three-component synthesis of quinolines.
Caption: Logical flow of the Fe-catalyzed three-component reaction.
Conclusion and Future Outlook
The metal-catalyzed synthesis of 2-aminoquinolines has witnessed remarkable progress, with palladium, copper, gold, and iron catalysts offering a diverse toolbox for organic chemists. These methods provide milder, more efficient, and often more sustainable alternatives to classical synthetic routes. The choice of catalyst and reaction conditions can be tailored to achieve a wide range of substitution patterns, which is crucial for the development of new drug candidates and functional materials.
Future research in this area will likely focus on several key aspects. The development of even more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant 3d metals, will continue to be a priority. The expansion of the substrate scope to include more complex and functionalized starting materials will be essential for accessing novel this compound derivatives. Furthermore, a deeper understanding of the reaction mechanisms, aided by computational studies, will enable the rational design of more active and selective catalysts. The ultimate goal is to develop catalytic systems that are not only highly efficient but also environmentally benign, aligning with the principles of green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-aminoquinolines via palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides [agris.fao.org]
- 4. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Access to quinolines through gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide
Introduction
2-Aminoquinoline is a heterocyclic aromatic amine, possessing a quinoline backbone substituted with an amino group at the C2 position. With the molecular formula C₉H₈N₂, this compound serves as a crucial scaffold and building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a range of pharmacological activities, and its inherent photophysical properties make it a valuable precursor for developing fluorescent probes for biological imaging and analytical applications.[1]
This technical guide provides an in-depth overview of the core spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics, detailed experimental protocols for analysis, and workflows for data acquisition.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The absorption profile is characterized by multiple bands in the UV region, corresponding to π-π* transitions within the aromatic quinoline system. The position and intensity of these bands are sensitive to the solvent environment.
Data Presentation: UV-Vis Absorption Maxima (λmax)
The primary absorption bands of this compound exhibit a dependence on solvent polarity, a phenomenon known as solvatochromism. Generally, more polar solvents can lead to shifts in the absorption maxima.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| Ethanol | ~240 | ~290 | ~340 | [2] |
| Water | ~225 | ~296 | - | [3] |
Note: Data for water is based on a closely related quinolinone derivative and indicates expected shifts in a highly polar, protic solvent.[3]
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) by accurately weighing the solid and dissolving it in a suitable solvent (e.g., ethanol, methanol, or chloroform).
-
From the stock solution, prepare a working solution with a final concentration typically in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M by diluting with the chosen solvent.
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Use a pair of matched quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as the reference (blank).
-
Fill the second cuvette with the this compound sample solution.
-
Place the reference cuvette in the appropriate holder and perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-500 nm).
-
Replace the reference cuvette with the sample cuvette.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Ensure the maximum absorbance value is within the optimal instrumental range (typically 0.1 - 1.0 a.u.) to ensure linearity.
-
Visualization: UV-Vis Analysis Workflow
Fluorescence Spectroscopy
This compound is a fluorescent molecule, a property leveraged in the development of molecular probes. Its emission characteristics, like its absorption, are highly dependent on the solvent environment. Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission maximum due to the stabilization of a more polar excited state.[4][5]
Data Presentation: Fluorescence Properties
| Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| Methanol | 275 | ~400-450 | Not Reported | [6] |
| Various | - | Exhibits solvatochromism | Not Reported | [7] |
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution (e.g., 1 mM) of this compound in the desired, spectroscopy-grade solvent.
-
Prepare a dilute working solution (e.g., 1-10 µM) from the stock. The final absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the source lamp (typically Xenon) to stabilize.
-
Select appropriate excitation and emission slit widths (e.g., 5 nm or 10 nm) to balance signal intensity and spectral resolution.
-
Fill a four-sided clear quartz cuvette with the sample solution.
-
To determine the optimal excitation wavelength, perform an excitation scan by setting the emission detector to an estimated emission maximum (e.g., 450 nm) and scanning a range of excitation wavelengths (e.g., 250-400 nm).
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Acquire the emission spectrum by scanning the emission monochromator over the desired range (e.g., 380-600 nm).
-
-
Data Analysis:
-
Identify the excitation (λex) and emission (λem) maxima from the respective spectra.
-
For quantum yield determination, a comparative method using a well-characterized standard (e.g., quinine sulfate) is typically employed.[8]
-
Visualization: Fluorescence Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its structure and the chemical environment of each proton and carbon atom.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following data are representative for this compound dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).
Table: ¹H NMR Data (DMSO-d₆)
| Atom Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
|---|---|---|---|---|
| H4 | 7.95 | d | 8.8 | 1H |
| H8 | 7.65 | d | 8.2 | 1H |
| H6 | 7.45 | ddd | 8.2, 6.9, 1.3 | 1H |
| H5 | 7.35 | d | 8.4 | 1H |
| H7 | 7.15 | ddd | 8.4, 6.9, 1.1 | 1H |
| H3 | 6.70 | d | 8.8 | 1H |
| NH₂ | 6.50 | s (br) | - | 2H |
Table: ¹³C NMR Data (DMSO-d₆)
| Atom Position | δ (ppm) |
|---|---|
| C2 | 158.5 |
| C4 | 138.0 |
| C8a | 149.0 |
| C6 | 128.5 |
| C8 | 126.0 |
| C5 | 122.5 |
| C7 | 122.0 |
| C4a | 114.0 |
| C3 | 109.5 |
Note: NMR data is compiled from spectral databases and literature on similar compounds.[9][10][11] Peak positions and multiplicities may vary slightly based on concentration and specific instrument conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H spectrum using standard pulse parameters.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans is required.
-
Visualization: NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Data Presentation: Characteristic FTIR Absorption Bands
The spectrum is typically recorded from a solid sample dispersed in a KBr pellet.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 1640 - 1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Strong |
| 1610 - 1580 | C=C and C=N Stretch | Aromatic Ring | Strong |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic | Strong |
Note: Peak positions are derived from standard functional group correlation tables and data from related structures.[13][14]
Experimental Protocol: FTIR (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the ambient atmosphere (or with a blank KBr pellet).
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualization: FTIR Analysis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Aminoquinoline: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-aminoquinoline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. It details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound is an aromatic organic compound consisting of a quinoline ring system substituted with an amino group at the C2 position. The presence of the fused benzene and pyridine rings, along with the amino group, imparts unique chemical and physical properties to the molecule.
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Light yellow to brown solid/powder to crystal | [2][4] |
| Melting Point | 126-135 °C | [2][5] |
| Boiling Point | 312.78 °C (estimate) | [4][6] |
| Solubility | Soluble in chloroform and methanol. Sparingly soluble in water. | [4][7][8] |
| pKa | 3.43 (at 20 °C) / 7.3 | [4][6][9] |
| LogP | 1.87 | [3] |
| CAS Number | 580-22-3 | [2][3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectra available for reference.[3] |
| ¹³C NMR | Spectra available for reference.[3] |
| IR Spectroscopy | Data available from KBr wafer and ATR techniques.[3][10] |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 144.[3][11] |
Synthesis and Reactivity
Synthesis
The synthesis of 2-aminoquinolines can be achieved through various methods, ranging from classical named reactions to modern catalytic approaches. Some of the prominent synthetic routes include:
-
Friedländer Annulation: This is a classical and straightforward method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Skraup and Doebner-Miller Reactions: These are well-established methods for quinoline synthesis that can be adapted for this compound derivatives, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[12]
-
Modern Catalytic Methods: Recent advancements have led to the development of more sustainable and efficient one-pot syntheses. These methods often utilize transition metal catalysts, such as cobalt or manganese complexes, to facilitate the dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles.[12][13][14]
-
Other Synthetic Approaches: Other notable methods include Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination.[15][16] The direct amination of quinoline-N-oxides also presents a viable route.[12][17]
Below is a generalized workflow for the synthesis of 2-aminoquinolines from 2-aminobenzyl alcohol and a nitrile, representing a modern catalytic approach.
References
- 1. File:this compound.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 580-22-3 [m.chemicalbook.com]
- 5. This compound 97 580-22-3 [sigmaaldrich.com]
- 6. This compound CAS#: 580-22-3 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H8N2) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
2-Aminoquinoline: A Cornerstone Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoquinoline, a versatile heterocyclic amine, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural framework, featuring a fused benzene and pyridine ring with a reactive amino group at the C2 position, imparts a rich chemical reactivity that has been extensively exploited in the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of biologically active compounds. We will delve into key synthetic methodologies, present quantitative data to inform experimental design, and provide detailed protocols for seminal reactions. Furthermore, we will visualize critical reaction workflows and biological signaling pathways to offer a holistic understanding of the role of this compound in contemporary chemical and pharmaceutical research. The inherent properties of the this compound scaffold have rendered it a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1]
Synthetic Applications of this compound
The reactivity of the this compound core allows for a multitude of chemical transformations, making it a valuable starting material for the synthesis of a wide range of derivatives. Key synthetic strategies involving this compound as a precursor are outlined below.
The Friedländer Synthesis
One of the most classical and efficient methods for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In the context of this compound derivatives, this can be a domino nitro reduction followed by a Friedländer heterocyclization to produce substituted quinolines in high yields.[3]
Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization[3]
This procedure outlines the in-situ reduction of a 2-nitrobenzaldehyde and subsequent cyclization with an active methylene compound to yield a substituted quinoline.
Materials:
-
2-Nitrobenzaldehyde derivative (1.0 equiv)
-
Active methylene compound (e.g., ethyl acetoacetate, 3.0 equiv)
-
Iron powder (<100 mesh, 4.0 equiv)
-
Glacial Acetic Acid
Procedure:
-
To a solution of the 2-nitrobenzaldehyde derivative and the active methylene compound in glacial acetic acid, heat the mixture to 95–110 °C.
-
Add the iron powder portion-wise to the heated solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-H Activation and Amination
Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, and this compound is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been instrumental in the selective amination of the quinoline core.[1] These methods often proceed with high efficiency and selectivity, providing access to a diverse range of N-substituted this compound derivatives.[1][4]
Experimental Protocol: Palladium-Catalyzed Amination of Dichloroquinolines[1]
This protocol describes a general method for the palladium-catalyzed amination of dichloroquinolines, which can be adapted for the synthesis of this compound derivatives from 2-chloroquinoline.
Materials:
-
Dichloroquinoline (e.g., 2,8-dichloroquinoline, 1.0 equiv)
-
Amine (1.0-4.0 equiv)
-
Palladium(0)-dibenzylideneacetone (Pd(dba)₂) (4-8 mol%)
-
Ligand (e.g., BINAP or DavePhos, 4.5-9 mol%)
-
Sodium tert-butoxide (tBuONa) (1.5-3.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a two-neck flask equipped with a condenser and a magnetic stirrer, and flushed with dry argon, add the dichloroquinoline, Pd(dba)₂, and the ligand.
-
Add anhydrous dioxane and stir the mixture for 2-3 minutes.
-
Add the corresponding amine and sodium tert-butoxide.
-
Reflux the reaction mixture for 6-15 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data
The following tables summarize key quantitative data for various this compound derivatives, highlighting their biological activity and synthetic yields.
Table 1: Anticancer Activity of 2-Amino-pyrano[3,2-c]quinoline Derivatives[5]
| Compound | GI₅₀ (nM) vs. A-549 Lung Cancer Cell Line | IC₅₀ (nM) EGFR | IC₅₀ (nM) HER-2 | IC₅₀ (nM) BRAF V600E |
| 5e | 26 | 71 | 21 | 62 |
| 5h | 28 | 75 | 23 | 67 |
| Erlotinib (Standard) | 33 | - | - | - |
Table 2: Antimalarial Activity of Quinoline Derivatives[6]
| Compound | IC₅₀ (µg/mL) vs. Plasmodium falciparum |
| 5 | 0.014 - 5.87 |
| 6 | 0.014 - 5.87 |
| 7 | 0.014 - 5.87 |
| Chloroquine (Standard) | - |
Table 3: Synthesis of N-Benzyl-4-substituted-quinazolin-2-amines[7]
| Product | Yield (%) |
| 3aa (R=CH₃) | 85 |
| 3ae (R=CH₃, 2-methoxybenzyl) | 80 |
| 3ap (R=CH₃, naphthalen-2-ylmethyl) | 84 |
| 3ha (R=Ph) | 66 |
Visualization of Key Pathways
The following diagrams, generated using the DOT language, illustrate important experimental workflows and biological signaling pathways related to this compound and its derivatives.
Caption: General experimental workflow for the synthesis of 2-aminoquinazoline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.[5]
Caption: Induction of apoptosis by this compound derivatives.[5]
Conclusion
This compound continues to be a molecule of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the construction of a vast library of derivatives with diverse biological activities. The synthetic methods highlighted in this guide, from the classical Friedländer synthesis to modern palladium-catalyzed C-H functionalization, underscore the adaptability of the this compound scaffold to a range of synthetic strategies. The quantitative data presented provides valuable insights into the potential of this compound derivatives as potent therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of the biological targets of these compounds deepens, the importance of this compound as a key precursor in the development of novel therapeutics and functional materials is set to grow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-aminoquinolines have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents targeting a range of biological pathways. This technical guide provides an in-depth overview of the pharmacological profile of 2-aminoquinoline compounds, focusing on their anticancer, antimicrobial, and antimalarial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action
A primary mode of anticancer action for many this compound compounds is the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades. Notably, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) have been identified as key targets.[1][2] By blocking the activity of these receptors, 2-aminoquinolines can disrupt the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell growth, proliferation, and survival.[3] Some derivatives also exhibit inhibitory activity against other kinases such as BRAFV600E.[1]
Furthermore, certain this compound derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[2] Other reported mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the inhibition of topoisomerase II.[1][4]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: Anticancer Activity of 2-Amino-pyrano[3,2-c]quinoline Derivatives [1]
| Compound | Cell Line | GI50 (nM) |
| 5e | A-549 (Lung) | 26 |
| 5h | A-549 (Lung) | 28 |
| Erlotinib (Control) | A-549 (Lung) | 33 |
Table 2: EGFR, HER-2, and BRAFV600E Inhibitory Activity [1]
| Compound | EGFR IC50 (nM) | HER-2 IC50 (nM) | BRAFV600E IC50 (nM) |
| 5e | 71 | 21 | 62 |
| 5h | 75 | 23 | 67 |
Table 3: Antiproliferative Activity of Aminoquinoline Fumardiamides [2]
| Compound | MCF-7 (Breast) IC50 (µM) | H460 (Lung) IC50 (µM) | HCT 116 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) |
| 3a | >50 | 7.9 | 10.2 | 16.2 |
| 3b | 10.8 | 4.3 | 4.1 | 5.5 |
| 3c | 8.9 | 3.9 | 3.5 | 4.9 |
Table 4: Cytotoxicity of 2-Oxoquinoline Arylaminothiazole Derivatives [4]
| Compound | HeLa (Cervical) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | T24 (Bladder) IC50 (µM) | SKOV3 (Ovarian) IC50 (µM) |
| A7 | 4.4 | 8.7 | 5.2 | 6.5 |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.
Mechanism of Action
The antibacterial mechanism of action for 2-aminoquinolines is not as extensively characterized as their anticancer or antimalarial effects. However, it is believed that they may interfere with essential bacterial processes. For some quinoline derivatives, inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, has been identified as a key mechanism. Other potential targets include bacterial cell wall synthesis and cell division processes, such as the inhibition of the FtsZ protein.[5]
The antifungal activity of 2-aminoquinolines is also an area of active investigation. Unlike many traditional antifungal drugs that target the fungal membrane, some this compound derivatives appear to have alternative mechanisms of action.
Quantitative Data: In Vitro Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of representative this compound derivatives, with data presented as MIC (Minimum Inhibitory Concentration) values.
Table 5: Antibacterial Activity of 2-Fluoro 9-Oxime Ketolide and Carbamoyl Quinolone Hybrids [5]
| Compound | S. pneumoniae ATCC 49619 MIC (µg/mL) | S. pneumoniae PU09, mef MIC (µg/mL) | S. pneumoniae 07P390, c-ermB MIC (µg/mL) |
| 16 | ≤ 0.008 | 0.25 | 0.215 |
| 17 | ≤ 0.008 | 0.25 | 0.062 |
| 18 | ≤ 0.008 | 0.5 | ≤ 0.008 |
Table 6: Antibacterial Activity of Quinoxaline Derivatives with C-2 Amine Substitution [6]
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 5m | 16 | 32 |
| 5n | 8 | 16 |
| 5o | 8 | 16 |
| 5p | 4 | 8 |
Table 7: Antibacterial Activity of Quinoline-2-one Schiff-base Hybrids against Multidrug-Resistant Strains [7]
| Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | MRSE MIC (µg/mL) |
| 6c | 0.75 | 0.75 | 2.50 |
| 6l | 1.25 | 1.25 | 5.00 |
| 6o | 1.25 | 2.50 | 5.00 |
| Daptomycin (Control) | 0.50 | 0.50 | 1.00 |
Antimalarial Activity
Quinolines, particularly 4-aminoquinolines like chloroquine, have been a cornerstone of antimalarial therapy for decades. This compound derivatives also exhibit potent activity against Plasmodium falciparum, including chloroquine-resistant strains.
Mechanism of Action
The primary mechanism of antimalarial action for aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To detoxify this heme, the parasite polymerizes it into an insoluble, non-toxic crystal called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. They are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[8] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to cell death. The interaction is believed to involve π-π stacking between the quinoline ring and the porphyrin ring of heme.
Quantitative Data: In Vitro Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of representative aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 8: Antiplasmodial Activity of Aminoquinoline Derivatives
| Compound | Strain | IC50 (nM) | Reference |
| MAQ | 3D7 (CQS) | 13.5 ± 2.1 | [9] |
| MAQ | W2 (CQR) | 108.0 ± 19.8 | [9] |
| BAQ | 3D7 (CQS) | 7.5 ± 1.0 | [9] |
| BAQ | W2 (CQR) | 26.0 ± 4.2 | [9] |
| Chloroquine | 3D7 (CQS) | 9.0 ± 1.4 | [9] |
| Chloroquine | W2 (CQR) | 192.0 ± 31.2 | [9] |
| Hybrid 51 | D6 (CQR) | 2.9 | [10] |
| Hybrid 51 | Dd2 (CQR) | 5.6 | [10] |
| Bisquinoline 7 | P. falciparum | 1-100 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cells in culture
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[14][15][16][17]
Materials:
-
Fungal isolates
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity corresponding to a known cell density.
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. The endpoint can be read visually or with a microplate reader.
Hemozoin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[18]
Materials:
-
Hemin chloride
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (pH 5.0)
-
96-well microtiter plates
-
Microplate shaker
-
Centrifuge
-
Pyridine solution
Procedure:
-
Dissolve hemin chloride in DMSO.
-
Prepare solutions of the test compounds in DMSO.
-
In a 96-well plate, add the hemin solution to each well.
-
Add the test compounds at various concentrations.
-
Initiate the polymerization reaction by adding sodium acetate buffer.
-
Incubate the plate on a microplate shaker at 37°C for 18-24 hours to allow for β-hematin formation.
-
Centrifuge the plate to pellet the β-hematin crystals.
-
Remove the supernatant and wash the pellet with DMSO.
-
Dissolve the β-hematin pellet in a pyridine solution.
-
Measure the absorbance of the resulting solution at 405 nm.
-
Calculate the percentage of hemozoin inhibition relative to a no-drug control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound compounds.
Caption: EGFR/HER-2 Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound compounds.
Caption: In Vitro Evaluation Workflow.
Conclusion
This compound compounds represent a rich and versatile scaffold for the development of novel therapeutic agents. Their diverse pharmacological profile, encompassing anticancer, antimicrobial, and antimalarial activities, underscores their significance in medicinal chemistry. The ability to readily modify the this compound core allows for the fine-tuning of their biological activity and selectivity. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further aids in understanding their mechanisms of action and the process of their evaluation. Continued research into the structure-activity relationships and mechanisms of action of this compound derivatives holds great promise for the discovery of new and effective drugs to address unmet medical needs.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative evaluation of various aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. njccwei.com [njccwei.com]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of 2-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-aminoquinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. This document details their mechanisms of action, summarizes quantitative efficacy data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.
Introduction to 2-Aminoquinolines as Anti-inflammatory Agents
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents. Among these, the this compound scaffold has emerged as a privileged structure in the design of novel anti-inflammatory drugs. These compounds have demonstrated the ability to modulate a variety of biological processes implicated in the inflammatory cascade, offering potential therapeutic avenues for a range of inflammatory diseases. Their mechanisms of action are often multifaceted, involving the inhibition of key inflammatory enzymes, suppression of pro-inflammatory cytokine production, and interference with critical signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound derivatives are attributed to their interaction with several key molecular targets involved in the inflammatory response.
Inhibition of Inflammatory Enzymes
Cyclooxygenases (COX): Certain quinoline derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. For instance, compounds have been identified that exhibit potent COX-2 inhibitory activity with IC50 values in the low micromolar range.[1]
Nitric Oxide Synthases (NOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several this compound derivatives have been identified as potent and selective inhibitors of neuronal NOS (nNOS) and iNOS.[2]
Lipoxygenases (LOX): Some quinoline derivatives have also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[1]
Modulation of Pro-inflammatory Cytokines
This compound derivatives have been shown to suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Interference with Inflammatory Signaling Pathways
The anti-inflammatory properties of these compounds are also linked to their ability to modulate key intracellular signaling cascades that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.[4]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, plays a crucial role in the production of inflammatory mediators. There is evidence to suggest that some quinoline derivatives can exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this pathway.
Quantitative Anti-inflammatory Data
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected this compound and related quinoline derivatives from the scientific literature.
Table 1: In Vitro Inhibition of Inflammatory Enzymes by this compound and Quinoline Derivatives
| Compound Class | Target Enzyme | Specific Derivative(s) | IC50 / Ki (nM) | Reference |
| 2-Aminoquinolines | nNOS | Compound 5 | 74 (Ki) | [2] |
| 2-Aminoquinolines | nNOS | Compound 7 | 20 (Ki) | [5] |
| 2-Aminoquinolines | nNOS | Compound 15 | 20 (Ki) | [2] |
| 2-Aminoquinolines | iNOS | FR038251 | 1700 (IC50) | [6] |
| 2-Aminoquinolines | iNOS | FR191863 | 1900 (IC50) | [6] |
| Quinoline Derivatives | COX-2 | Compound 12c | 100 (IC50) | [1] |
| Quinoline Derivatives | COX-2 | Compound 14a | 110 (IC50) | [1] |
| Quinoline Derivatives | COX-2 | Compound 14b | 110 (IC50) | [1] |
| Quinoline Derivatives | COX-2 | Compound 20a | - | [1] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Quinoline Derivatives
| Compound Class | Cell Line | Inflammatory Stimulus | Cytokine Inhibited | IC50 (µM) | Reference |
| Quinoline Derivative | RAW264.7 Macrophages | LPS | TNF-α | - | [4] |
| Quinoline Derivative | RAW264.7 Macrophages | LPS | IL-6 | - | [4] |
| 4-Aminoquinoline | THP-1 Cells | MDP | TNF-α | - | [7] |
Table 3: In Vivo Anti-inflammatory Activity of Quinoline Derivatives
| Compound Class | Animal Model | Assay | Dose | % Inhibition | Reference |
| Quinoline Derivative | Mice | Xylene-induced ear edema | 50 mg/kg | 63.19 | [4] |
| Quinoline Derivative | Mice | Xylene-induced ear edema | 50 mg/kg | 68.28 | [4] |
| Quinoline-azetidinone | Rats | Carrageenan-induced paw edema | - | Significant | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound derivatives.
Synthesis of a this compound Derivative
Representative Synthesis of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives:
-
Step 1: Synthesis of 2-chloro-3-formyl quinoline. Acetanilide is reacted with a Vilsmeier-Haack reagent (DMF + POCl3) to yield 2-chloro-3-formyl quinoline.[1]
-
Step 2: Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde. The 2-chloro-3-formyl quinoline is then treated with p-toluenesulphonic acid and sodium azide to produce Tetrazolo[1,5-a]quinoline-4-carbaldehyde.[1]
-
Step 3: Formation of Schiff Base Intermediates. The formyl group of the product from Step 2 is reacted with various substituted amines to form the corresponding Schiff base intermediates.
-
Step 4: Synthesis of the Final Azetidin-2-one Derivatives. The Schiff base intermediates are then reacted with chloroacetyl chloride to yield the final 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives.[1]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for assessing acute inflammation.
-
Animals: Wistar rats are typically used for this assay.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test this compound derivative.
-
Compound Administration: The test compounds and the standard drug are administered, usually intraperitoneally or orally, 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline (typically 0.1 mL) is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition: The percentage of paw edema is calculated using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume. The percentage of inhibition of edema is then calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound test compounds for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL. A vehicle control group (without LPS) and a positive control group (with LPS but without the test compound) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the compound-treated wells to the LPS-stimulated control wells. IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory properties of this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of anti-inflammatory this compound derivatives.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.
Caption: Simplified MAPK (p38 and JNK) signaling pathway and a potential point of inhibition by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant anti-inflammatory potential. Their ability to target multiple key components of the inflammatory cascade, including enzymes, cytokines, and signaling pathways, makes them attractive candidates for the development of novel therapeutics for a variety of inflammatory disorders. Future research in this area should focus on optimizing the potency and selectivity of these compounds, as well as further elucidating their precise molecular mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in designing next-generation this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles, paving the way for their potential clinical application.
References
- 1. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives [hero.epa.gov]
- 5. MAP kinases p38 and JNK are activated by the steroid hormone 1alpha,25(OH)2-vitamin D3 in the C2C12 muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituting c-Jun N-terminal kinase-3 (JNK3) ATP-binding site amino acid residues with their p38 counterparts affects binding of JNK- and p38-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminoquinoline as a Bioavailable Neuronal Nitric Oxide Synthase (nNOS) Inhibitor: A Technical Guide
Introduction
Neuronal nitric oxide synthase (nNOS) is a critical enzyme in the central nervous system, producing nitric oxide (NO), a key signaling molecule.[1][2] While NO is essential for processes like synaptic transmission and neuroplasticity, its overproduction by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, as well as damage from stroke.[1][3][4][5] This makes selective inhibition of nNOS a promising therapeutic strategy.[6][7] A significant challenge in developing nNOS inhibitors has been achieving good oral bioavailability and the ability to cross the blood-brain barrier, as many potent inhibitors are arginine mimetics with poor pharmacokinetic properties.[3][6][8][9]
The 2-aminoquinoline scaffold emerged as a promising class of non-arginine-based nNOS inhibitors, designed to offer improved drug-like properties, including better potential for oral bioavailability and CNS penetration.[6][10][11] However, initial leads, while promising, often suffered from lower potency against human nNOS compared to rat nNOS, insufficient selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms, and off-target binding.[3][8][9] Subsequent research has focused on modifying the this compound core to enhance human nNOS (hnNOS) potency and selectivity while maintaining favorable pharmacokinetic characteristics.[8][9]
This technical guide provides an in-depth overview of this compound-based nNOS inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the underlying biological and experimental frameworks.
Data Presentation: Potency, Selectivity, and Permeability
The development of this compound inhibitors has been guided by a structure-activity relationship (SAR) approach, focusing on substitutions at the 7-position of the quinoline core to improve potency and selectivity.[10] The following tables summarize quantitative data for key compounds discussed in the literature.
Table 1: Inhibitory Potency and Selectivity of this compound Derivatives against NOS Isoforms
| Compound | Target | Ki (nM) | Selectivity (n/e) | Selectivity (n/i) | Species |
| 5 | nNOS | 74 | ~6 | 124 | Rat (nNOS), Bovine (eNOS), Murine (iNOS) |
| 7 | nNOS | 50 | 216 | ~900 | Rat (nNOS), Bovine (eNOS), Murine (iNOS) |
| 15 | nNOS | 58 | 216 | 490 | Rat (nNOS), Bovine (eNOS), Murine (iNOS) |
| 20 | nNOS | 58 | 216 | - | Human (nNOS, eNOS) |
Data sourced from multiple studies.[10][12] Selectivity is presented as a ratio of Ki values (e.g., Ki(eNOS) / Ki(nNOS)).
Table 2: Cell Permeability of Lead this compound Compounds
| Compound | Permeability (Papp, A→B, 10-6 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Assay Model |
| 7 | 18.5 | 0.9 | Caco-2 |
| 15 | 14.8 | 1.1 | Caco-2 |
Data indicates high permeability and low active efflux, suggesting a high potential for oral bioavailability.[6][10] Papp (A→B) represents apparent permeability from the apical (gut) to basolateral (blood) side.
Signaling Pathways and Experimental Logic
Understanding the role of nNOS in neurodegeneration and the workflow for inhibitor discovery is crucial for drug development professionals.
Caption: nNOS activation cascade leading to neurotoxicity.
Caption: Workflow for nNOS inhibitor screening and development.
Experimental Protocols
The evaluation of this compound derivatives relies on standardized biochemical and cell-based assays to determine potency, selectivity, and bioavailability.
Recombinant NOS Enzyme Expression and Purification
-
Objective: To obtain purified nNOS, eNOS, and iNOS enzymes for in vitro inhibition assays.
-
Methodology:
-
Expression: Human and rat NOS isoforms are typically expressed in E. coli using appropriate expression vectors.
-
Cell Lysis: Bacterial cells are harvested and lysed via sonication in a buffer containing protease inhibitors and stabilizing agents (e.g., glycerol, tetrahydrobiopterin).
-
Purification: The soluble lysate is subjected to affinity chromatography. A common method involves using a 2',5'-ADP-sepharose column, to which the NOS enzymes bind.
-
Elution: The enzyme is eluted from the column using a gradient of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride or a high concentration of NADPH.
-
Purity Check: The purity and concentration of the enzyme are confirmed using SDS-PAGE and a Bradford assay, respectively.
-
NOS Inhibition Assay (Hemoglobin Capture Assay)
-
Objective: To determine the inhibitory potency (Ki or IC50) of test compounds against purified NOS isoforms. The assay measures the conversion of L-arginine to L-citrulline, which produces NO.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing buffer (e.g., HEPES), L-arginine, NADPH, calmodulin, tetrahydrobiopterin (H4B), and oxyhemoglobin.
-
Inhibitor Addition: Varying concentrations of the this compound test compound (or vehicle control) are added to the wells.
-
Enzyme Initiation: The reaction is initiated by adding a purified NOS isoform (nNOS, eNOS, or iNOS).
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
Measurement: During the reaction, NO produced binds to oxyhemoglobin, converting it to methemoglobin. The change in absorbance is monitored spectrophotometrically at a dual-wavelength of 405 nm and 420 nm.
-
Data Analysis: The rate of reaction is calculated from the absorbance change. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]
-
Cell Permeability Assay (Caco-2 Assay)
-
Objective: To assess the potential for oral absorption and bioavailability of a compound by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days until they form a confluent, differentiated monolayer that mimics the intestinal barrier.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A→B):
-
The test compound is added to the apical (AP or upper) chamber, which represents the intestinal lumen.
-
At various time points, samples are taken from the basolateral (BL or lower) chamber, representing the blood side.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
To assess active efflux, the experiment is reversed. The compound is added to the BL chamber, and samples are taken from the AP chamber.
-
-
Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 typically suggests the compound is a substrate for active efflux transporters.[10]
-
Structure-Activity Relationship (SAR) and Design Strategy
The design of improved this compound inhibitors focuses on key structural modifications to enhance interaction with the nNOS active site while disfavoring binding to eNOS or iNOS.
Caption: Key structural features of this compound inhibitors.
Initial design hybridized the this compound moiety with other known inhibitor structures to create a scaffold with good calculated physicochemical properties.[10] Key strategies for optimization include:
-
7-Position Substitution: Introducing aryl rings and other groups at the 7-position to interact with a hydrophobic pocket at the end of the nNOS substrate access channel. This interaction is a primary determinant of selectivity over other isoforms.[10]
-
Linker Elongation: Modifying the chain connecting the aminoquinoline core to the terminal aryl ring to optimize potency and selectivity.[10]
-
Introduction of Hydrophilic/Polar Groups: To improve potency against human nNOS and reduce off-target CNS binding, hydrophilic groups like benzonitriles were introduced.[8][9] These modifications promote interaction with hnNOS-specific residues (like His342) and interrupt a lipophilic, promiscuous pharmacophore.[3][8]
-
Methylation: Methylation of the aminoquinoline core has been shown to considerably improve isoform selectivity while preserving cell permeability.[8][9]
The this compound scaffold represents a significant advancement in the pursuit of bioavailable, selective nNOS inhibitors. Through systematic structural modification, researchers have developed compounds that demonstrate high potency against both rat and human nNOS, excellent selectivity over eNOS and iNOS, and favorable permeability characteristics predictive of good oral absorption.[8][10] These properties make them valuable lead compounds for the development of novel therapeutics for neurodegenerative diseases. Further in vivo studies are necessary to fully establish their pharmacokinetic profiles and therapeutic efficacy.
References
- 1. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances toward improving the bioavailability of neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Targeting neuronal nitric oxide synthase as a valuable strategy for the therapy of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of the Aminoquinoline Scaffold: A Technical Guide to its Antiviral Activity Against Vaccinia Virus
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the antiviral activity of the aminoquinoline scaffold against the vaccinia virus, a prototypic member of the Poxviridae family. While the parent compound, 2-aminoquinoline, has been noted for its inhibitory effects on vaccinia virus, detailed public data on its specific activity remains limited.[1] This document, therefore, broadens the scope to explore the wider potential of aminoquinoline derivatives as a promising class of compounds for the development of novel anti-poxvirus therapeutics. By examining the available quantitative data, experimental methodologies, and potential mechanisms of action for various aminoquinoline analogs, this guide aims to provide a comprehensive resource for researchers in the field of antiviral drug discovery.
Quantitative Antiviral Activity of Quinoline Derivatives Against Vaccinia and Other Viruses
The following table summarizes the in vitro antiviral activity and cytotoxicity of various quinoline derivatives against different viruses, including vaccinia virus where data is available. This comparative data highlights the potential of the quinoline scaffold in antiviral research.
| Compound Class | Specific Compound | Virus | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Quinoline Derivatives | 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | Not Specified | Active | Not Specified | Not Specified | [2] |
| 2-Phenylquinolines | Compound 6g | SARS-CoV-2 | Helicase (nsp13) Assay | Potent Activity | >100 | Not Specified | [3] |
| 2-Phenylquinolines | Compound 8k | HCoV-229E | Not Specified | 0.2 | >100 | >500 | [3] |
| Aminoquinolines | Chloroquine | HCoV-OC43 | Not Specified | 0.12 - 12 | >19.7 | 165 | [4] |
| Aminoquinolines | Hydroxychloroquine | HCoV-OC43 | Not Specified | 0.12 - 12 | Not Specified | Not Specified | [4] |
| Quinoline Derivatives | Compound 1ae | Influenza A Virus (IAV) | Not Specified | 1.87 ± 0.58 | Not Specified | Not Specified | [5] |
| Quinoline Derivatives | Compound 1g | Respiratory Syncytial Virus (RSV) | rRSV-mGFP HTS | 3.70 | 2490.33 | 673.06 | [5] |
Detailed Experimental Protocols
The assessment of antiviral activity for quinoline derivatives against vaccinia virus typically involves a combination of cell-based assays to determine viral inhibition and cytotoxicity. Below are detailed methodologies for key experiments.
Plaque Reduction Neutralization Test (PRNT)
This assay is a standard method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.
Materials:
-
Cells: BS-C-1 (African green monkey kidney epithelial cells) or Vero cells, grown to confluence in 6-well plates.
-
Virus: Vaccinia virus (e.g., WR strain) at a known titer (PFU/mL).
-
Compounds: Test compounds (aminoquinoline derivatives) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Media: Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).
-
Overlay: MEM containing 1% methylcellulose.
-
Stain: 0.1% Crystal Violet in 20% ethanol.
Protocol:
-
Prepare serial dilutions of the test compounds in MEM with 2% FBS.
-
In a separate plate, mix equal volumes of each compound dilution with a viral suspension containing approximately 100 plaque-forming units (PFU) of vaccinia virus.
-
Incubate the virus-compound mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the confluent cell monolayers in the 6-well plates and wash with phosphate-buffered saline (PBS).
-
Inoculate the cells with 100 µL of the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Aspirate the inoculum and overlay the cell monolayer with 2 mL of the methylcellulose overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
Aspirate the overlay and stain the cells with the crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Luciferase Reporter Gene Assay
This high-throughput screening method utilizes a recombinant vaccinia virus expressing a reporter gene, such as luciferase, to quantify viral gene expression and, by extension, viral replication.
Materials:
-
Cells: HeLa or other susceptible cells seeded in 96-well plates.
-
Virus: Recombinant vaccinia virus expressing luciferase (e.g., VTT-Fluc).
-
Compounds: Test compounds serially diluted.
-
Luciferase Assay System: Commercially available kit (e.g., Promega).
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol:
-
Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Treat the cells with serial dilutions of the test compounds for a predetermined period (e.g., 1-2 hours) before infection.
-
Infect the cells with the luciferase-expressing vaccinia virus at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a defined period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
The EC50 value is determined as the compound concentration that reduces luciferase expression by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cells: Same cell line used in the antiviral assays, seeded in 96-well plates.
-
Compounds: Test compounds serially diluted.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing Agent: DMSO or a similar solvent.
-
Spectrophotometer: Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with the same serial dilutions of the test compounds used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Visualizing Experimental Workflows and Viral Lifecycle
To better illustrate the processes involved in antiviral screening and the potential targets for intervention, the following diagrams are provided.
Caption: Generalized workflow for screening antiviral compounds against vaccinia virus.
Caption: Potential targets for antiviral intervention in the vaccinia virus lifecycle.
Conclusion and Future Directions
The available evidence suggests that the aminoquinoline scaffold represents a promising starting point for the development of novel antiviral agents against vaccinia virus and potentially other poxviruses. While specific data for this compound is sparse, its derivatives have demonstrated notable in vitro activity against a range of viruses, underscoring the potential of this chemical class.
Future research should focus on a systematic evaluation of this compound and a broader library of its analogs specifically against vaccinia virus. Determining their precise mechanism of action, whether it be inhibition of viral entry, DNA replication, or another stage of the viral lifecycle, will be crucial for rational drug design and optimization. The detailed protocols and workflows provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of the structure-activity relationships within the aminoquinoline class will undoubtedly pave the way for the development of potent and selective anti-poxvirus therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2-Aminoquinoline and its Analogs for Fluorescent Labeling and Analysis of Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycosylation is a critical post-translational modification that significantly impacts protein function, stability, and immunogenicity.[1][2][3] Consequently, the detailed characterization of glycan profiles is a regulatory requirement and a crucial aspect of biopharmaceutical development and quality control.[4][5] Since free glycans lack a chromophore, they are often derivatized with a fluorescent tag to enable sensitive detection and quantification.[6][7]
Reductive amination is a robust and widely used method to attach a fluorescent label to the reducing end of a glycan.[8][9] This process involves the stoichiometric attachment of one label per glycan, which allows for the relative quantification of different glycan species based on fluorescence intensity.[7][9][10] Among the various fluorescent tags, 2-aminobenzamide (2-AB) is one of the most commonly used due to its efficient and non-selective labeling, stability, and suitability for downstream analysis by High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).[3][10][11] This document provides detailed protocols and performance characteristics for glycan analysis using 2-aminobenzamide, a close and functionally similar analog of 2-aminoquinoline.
Principle of the Method: Reductive Amination
The labeling process is a two-stage reductive amination reaction.[6][8] First, the primary amine group of the fluorescent label (e.g., 2-AB) performs a nucleophilic attack on the carbonyl carbon of the open-ring form of the glycan's reducing sugar. This forms a reversible Schiff base.[6][8][12] In the second step, the resulting imine group is irreversibly reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, to form a stable secondary amine linkage between the glycan and the label.[6][8] This reaction is highly efficient and causes negligible loss of acid-labile sialic acid residues.[6][8]
Caption: The two-step reductive amination mechanism for fluorescently labeling glycans.
Experimental Workflow Overview
The overall workflow for N-glycan analysis involves enzymatic release of glycans from the glycoprotein, fluorescent labeling, purification to remove excess reagents, and subsequent analysis by chromatography and/or mass spectrometry.
Caption: General workflow for N-glycan profiling using 2-AB fluorescent labeling.
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans
This protocol describes the release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
-
Sample Preparation: Reconstitute 10-50 µg of purified glycoprotein in 10 µL of deionized water in a microcentrifuge tube.
-
Denaturation:
-
Add 10 µL of 2% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Vortex gently and incubate at 60°C for 10 minutes.
-
-
Neutralization & Enzyme Addition:
-
Cool the sample to room temperature.
-
Add 10 µL of a solution containing 4% (v/v) Nonidet P-40 (NP-40) and 50 mM sodium phosphate, pH 7.5.
-
Add 1-2 µL of PNGase F (e.g., 500 units/µL).
-
-
Incubation: Vortex gently and incubate at 37°C for 3-4 hours (or overnight for complete digestion).
-
Protein Precipitation (Optional but Recommended):
-
Add 3 volumes of ice-cold ethanol and incubate at -20°C for 30 minutes to precipitate the deglycosylated protein.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant containing the released glycans to a new tube.
-
Dry the glycan sample in a vacuum centrifuge.
-
Protocol 2: Fluorescent Labeling with 2-Aminobenzamide (2-AB)
This protocol uses a standard reductive amination procedure.[13]
-
Prepare Labeling Reagent:
-
Warning: Prepare fresh in a fume hood.
-
Dissolve 2-aminobenzamide (19.2 mg/mL) and 2-picoline borane (44.8 mg/mL) in a 70:30 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and glacial acetic acid.[13]
-
-
Labeling Reaction:
-
Resuspend the dried glycan sample in 10 µL of deionized water.
-
Add 25 µL of the freshly prepared 2-AB labeling reagent.
-
Mix thoroughly by vortexing or shaking for 10 minutes.
-
-
Incubation: Seal the tube or plate and incubate at 65°C for 2 hours.
-
Cooling: After incubation, allow the reaction mixture to cool to room temperature.
Protocol 3: Purification of Labeled Glycans
Excess labeling reagents must be removed prior to analysis. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a common method.
-
SPE Cartridge/Plate Equilibration:
-
Condition a HILIC SPE microplate or cartridge by washing with 1 mL of deionized water followed by 1 mL of 85% (v/v) acetonitrile.
-
-
Sample Loading:
-
Add ~700 µL of 100% acetonitrile to the cooled labeling reaction mixture to bring the final acetonitrile concentration to >85%.
-
Load the entire sample onto the equilibrated HILIC SPE plate/cartridge.
-
-
Washing:
-
Wash the SPE stationary phase 3-5 times with 1 mL of 85% acetonitrile to remove excess 2-AB label and reducing agent.
-
-
Elution:
-
Elute the 2-AB labeled glycans with 2-3 aliquots of 0.5 mL deionized water.
-
-
Drying: Dry the eluted, labeled glycans in a vacuum centrifuge. The sample is now ready for analysis.
Data Presentation and Performance Characteristics
The 2-AB label provides high sensitivity, allowing for the detection of glycans at femtomole and picomole levels.[3][6]
Table 1: Quantitative Performance of 2-AB Labeling
| Parameter | Typical Value | Source(s) |
| Labeling Efficiency | >85% | [6] |
| Stability | Highly stable post-labeling | [3] |
| Selectivity | Non-selective, providing stoichiometric labeling | [6] |
| Limit of Detection (LOD) | ~3 fmol (with 8 µL flow cell) | [3] |
| Limit of Quantitation (LOQ) | ~10 fmol (with 8 µL flow cell) | [3] |
| Linearity (r²) | > 0.99 | [3] |
Table 2: Comparison of Fluorescent Labels for Sensitivity
This table compares the relative signal intensities of 2-AB with other common labels, Procainamide (ProA) and RapiFluor-MS (RF-MS). Data is normalized to 2-AB.
| Detection Method | 2-AB | Procainamide (ProA) | RapiFluor-MS (RF-MS) | Source(s) |
| Fluorescence (FLR) | 1x | ~15x | ~4x | [13][14] |
| Mass Spectrometry (MS) | 1x | ~2x | ~68x | [13][14] |
Note: While 2-AB is less sensitive than newer labels, its extensive historical use makes it valuable for comparing new data with legacy results.[12][15]
Protocols for Analysis
Protocol 4: HILIC-UPLC Analysis with Fluorescence Detection
Labeled glycans are separated using HILIC, which retains analytes based on their hydrophilicity.[1][2]
-
Sample Reconstitution: Resuspend the dried, labeled glycans in 100 µL of a 70:30 (v/v) mixture of acetonitrile and water.
-
Instrumentation & Columns:
-
Fluorescence Detector Settings:
-
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: 100% Acetonitrile
-
-
Gradient Conditions (Example):
-
Data Analysis: Glycan structures are typically identified by comparing their retention times, often converted to Glucose Units (GU), with those of a labeled dextran ladder standard.[4][16] Relative quantification is performed by integrating the peak areas from the fluorescence chromatogram.[1][2]
Protocol 5: Mass Spectrometric (MS) Analysis
MS analysis provides confirmation of glycan composition and structure. HILIC-UPLC-FLD systems can be coupled directly to a mass spectrometer.[4][16]
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF is commonly used.[4][16]
-
Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for 2-AB labeled glycans.
-
Data Acquisition: Acquire full scan MS data (e.g., m/z 500–3000) to determine the mass of the labeled glycans.[7]
-
Structural Confirmation: Use tandem MS (MS/MS) to obtain fragment ion data, which helps in elucidating glycan structure, including branching and linkage information.[4]
-
Data Analysis: The accurate mass measurements from the MS data are used to confirm the elemental composition of each glycan peak identified by fluorescence.[4][17] Software platforms can automate the process by matching the measured mass and retention time (GU) to a library of known glycan structures.[16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sciex.com [sciex.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 8. Glycan Labeling [sigmaaldrich.com]
- 9. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 10. ludger.com [ludger.com]
- 11. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Note: HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of carbohydrates is crucial in various fields, including biotechnology, food science, and pharmaceutical development, due to their significant roles in biological processes and as quality attributes in biotherapeutics.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying carbohydrates. However, carbohydrates lack strong chromophores or fluorophores, making their detection by UV or fluorescence detectors challenging without derivatization.[2] Fluorescent labeling of carbohydrates at their reducing end via reductive amination significantly enhances detection sensitivity.[3][4] This application note details a robust method for the analysis of carbohydrates using 2-Aminoquinoline (2-AQ) as a pre-column derivatization agent, followed by separation and quantification using Reverse-Phase or HILIC HPLC with fluorescence detection.
Principle of the Method
The derivatization process is based on the reductive amination of the aldehyde or ketone group of the reducing end of a carbohydrate with the primary amine of this compound (2-AQ). The reaction proceeds in two steps: first, the formation of a Schiff base between the carbohydrate and 2-AQ, followed by the reduction of the imine to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane.[5] The resulting 2-AQ labeled carbohydrate is highly fluorescent, allowing for sensitive detection.
Caption: Reductive amination of a carbohydrate with this compound (2-AQ).
Experimental Protocols
1. Protocol for this compound (2-AQ) Derivatization of Carbohydrates
This protocol is based on established methods for reductive amination using similar fluorescent labels.[5]
Materials:
-
Carbohydrate standards or sample (e.g., released N-glycans from glycoproteins)
-
This compound (2-AQ)
-
Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Sodium cyanoborohydride or 2-Picoline borane
-
Milli-Q water
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dry the carbohydrate sample (1-10 nmol) completely using a vacuum centrifuge.
-
Derivatization Reagent Preparation: Prepare a 0.35 M 2-AQ solution in DMSO/glacial acetic acid (3:7, v/v). Prepare a 1.0 M solution of sodium cyanoborohydride or 2-picoline borane in DMSO.
-
Derivatization Reaction:
-
To the dried carbohydrate sample, add 5 µL of the 2-AQ solution and 5 µL of the reducing agent solution.
-
Vortex briefly to dissolve the sample.
-
Incubate the mixture at 65°C for 2 hours.[6]
-
-
Cleanup of Labeled Carbohydrates:
-
After incubation, cool the reaction mixture to room temperature.
-
Excess labeling reagent can be removed using HILIC solid-phase extraction (SPE).
-
Condition a HILIC SPE cartridge with acetonitrile, followed by water, and then equilibrate with 85% acetonitrile.
-
Dilute the reaction mixture with acetonitrile to a final concentration of approximately 85% acetonitrile.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 85% acetonitrile to remove excess 2-AQ and reducing agent.
-
Elute the labeled carbohydrates with water or a low percentage of acetonitrile (e.g., 50%).
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Sample Reconstitution: Reconstitute the dried, labeled carbohydrates in a suitable volume of mobile phase A or water for HPLC analysis.
2. HPLC-Fluorescence Detection Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Data acquisition and analysis software.
HPLC Conditions:
-
Column: A HILIC column (e.g., TSKgel Amide-80, 3 µm, 4.6 x 150 mm) is recommended for the separation of labeled glycans.[6] Alternatively, a C18 column can be used.
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.4[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient:
-
0-2 min: 95% B
-
2-40 min: Linear gradient from 95% B to 60% B
-
40-45 min: Linear gradient from 60% B to 20% B
-
45-50 min: Hold at 20% B
-
50-55 min: Return to 95% B
-
55-65 min: Equilibrate at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 320 nm (based on data for 3-AQ)
-
Emission Wavelength: 420 nm (based on data for 3-AQ)
-
Data Presentation
Fluorescence Properties of Amino-derivatizing Agents
The selection of a fluorescent label is critical for achieving high sensitivity. The table below compares the spectral properties of 2-AQ (using the closely related 3-AQ as a proxy) with the commonly used 2-aminobenzamide (2-AB).
| Fluorescent Label | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound (2-AQ) * | 320 | 420 |
| 2-Aminobenzamide (2-AB) | 330 | 420 |
*Data for 3-Aminoquinoline (3-AQ) is used as a proxy for this compound (2-AQ).
Quantitative Performance of 3-AQ Labeled Glycans
The following table summarizes the quantitative performance data for 3-Aminoquinoline (3-AQ) labeled N-glycans, which is expected to be similar for 2-AQ derivatives. This data demonstrates the high sensitivity and wide linear range of the method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 fmol |
| Limit of Quantification (LOQ) | 1.5 fmol |
| Linearity Range | 0.5 - 5000 fmol |
| Correlation Coefficient (R²) | > 0.99 |
This data is for 3-AQ labeled N-glycans and serves as an estimate for 2-AQ labeled carbohydrates.[7]
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of 2-AQ labeled carbohydrates.
Conclusion
The use of this compound (2-AQ) as a fluorescent label offers a sensitive and reliable method for the quantitative analysis of carbohydrates by HPLC. The detailed protocol for derivatization and HPLC analysis provided in this application note, along with the expected quantitative performance, serves as a valuable resource for researchers in the fields of glycobiology and biopharmaceutical analysis. The high sensitivity and broad linear range make this method suitable for the analysis of low-abundance glycans from various biological samples.
References
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rapid-quantitative-profiling-of-n-glycan-by-the-glycan-labeling-method-using-3-aminoquinoline-cyano-4-hydroxycinnamic-acid - Ask this paper | Bohrium [bohrium.com]
Application of 2-Aminoquinoline in Medicinal Chemistry: Application Notes and Protocols
The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its versatile nature allows for structural modifications that enable the fine-tuning of pharmacological properties, making it a valuable building block in the design and development of novel therapeutic agents. These application notes provide an overview of the key therapeutic areas where this compound derivatives have shown significant promise, along with detailed protocols for their synthesis and biological evaluation.
Application in Oncology
This compound derivatives have been extensively investigated for their potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and proliferation.
Mechanism of Action: A primary mechanism of action for many this compound-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, which are critical for cell proliferation, survival, and angiogenesis.[1][2]
The following table summarizes the in vitro activity of representative this compound derivatives against various cancer-related targets and cell lines.
| Compound ID | Target | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Compound I | EGFR / HER-2 | - | 71 nM / 31 nM | [3] |
| Compound II | EGFR / BRAFV600E | - | 105 nM / 140 nM | [3] |
| Compound 5e | EGFR / BRAFV600E / HER-2 | - | 71 nM / 62 nM / 21 nM | [3] |
| Compound 5h | EGFR / BRAFV600E / HER-2 | - | 75 nM / 67 nM / 23 nM | [3] |
| Compound 8b | - | HepG-2 | 2.36 µM | [4] |
| Compound 10c | - | HepG-2 | 1.14 µM | [4] |
| Chloroquine Fumardiamides | - | MCF-7, H460, HCT 116, SW620 | Low µM range | [5] |
| Mefloquine Fumardiamides | - | MCF-7, H460, HCT 116, SW620 | Low µM range | [5] |
This protocol describes a common method to assess the in vitro cytotoxicity of this compound derivatives against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application in Neurodegenerative Diseases
The this compound scaffold has emerged as a promising framework for developing agents to combat neurodegenerative diseases like Parkinson's Disease (PD). A key target in this area is the Leucine-Rich Repeat Kinase 2 (LRRK2).
Mechanism of Action: Mutations in the LRRK2 gene are a significant genetic cause of PD. These mutations often lead to increased kinase activity, which is thought to contribute to neuronal damage.[10][11] 2-Aminoquinazoline (an analogue of this compound) derivatives have been designed to act as potent and selective inhibitors of LRRK2, thereby blocking the aberrant signaling that leads to neurodegeneration.[10][12]
The following table presents the inhibitory activity of representative 2-aminoquinazoline derivatives against the LRRK2 enzyme.
| Compound Class | Target | Activity (pIC₅₀ / IC₅₀) | Reference |
| N-Heteroaryl Quinazolin-2-amine | LRRK2 G2019S | pIC₅₀ values provided | [11] |
| 2-Aminoquinazolines | LRRK2 G2019S | pIC₅₀ values provided | [10] |
| DNL201 (GNE-0877) | LRRK2 G2019S | - | [13] |
| Compound 22 | LRRK2 | 2.6 nM selectivity | [13] |
This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against a target kinase, such as LRRK2. Assays like the ADP-Glo™ or TR-FRET are commonly used.[14][15]
Materials:
-
Purified recombinant kinase (e.g., LRRK2 G2019S mutant)
-
Kinase-specific substrate (e.g., LRRKtide peptide)[10]
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (containing MgCl₂)
-
This compound test compounds dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™, TR-FRET antibodies)[14][15]
-
384-well plates
-
Luminometer or TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer at appropriate concentrations. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate/ATP mixture. The final reaction volume is typically small (e.g., 5-10 µL).[15] Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Kinase Reaction: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection: Stop the kinase reaction and proceed with the detection step according to the specific assay kit's instructions.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.[15]
-
For TR-FRET Assay: Add a solution containing a pair of fluorophore-labeled antibodies (one for the substrate and one for the phosphorylated product).[14]
-
-
Signal Measurement: Incubate the plate as required by the detection chemistry. Measure the luminescence or TR-FRET signal using a compatible plate reader.[14][15]
-
Data Analysis: The signal intensity will be proportional (luminescence) or inversely proportional (TR-FRET) to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Application in Infectious Diseases (Antimalarial)
4-Aminoquinoline derivatives like chloroquine have been cornerstone antimalarial drugs for decades. Research into other isomers, including compounds based on the this compound scaffold, continues in the search for agents that can overcome drug resistance.
Mechanism of Action: The primary mechanism for 4-aminoquinolines involves interfering with the detoxification of heme in the parasite's food vacuole. In this acidic compartment, the drug becomes protonated and accumulates, binding to heme (ferriprotoporphyrin IX) and preventing its polymerization into non-toxic hemozoin. The resulting heme-drug complex is toxic to the parasite, leading to its death. Hybrid molecules are being developed to combine the quinoline core with other pharmacophores to create agents less prone to resistance.
The table below shows the in vitro antimalarial activity of various aminoquinoline derivatives against different strains of Plasmodium falciparum.
| Compound ID | P. falciparum Strain | Activity (IC₅₀) | Reference |
| (S)-pentyl derivative | 3D7 (CQ-sensitive) | < 13.9 nM | [16] |
| (S)-pentyl derivative | W2 (CQ-resistant) | < 13.9 nM | [16] |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (CQ-sensitive) | 0.013 µM | [17] |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 (CQ-resistant) | - | [17] |
| BAQ | W2 (CQ-resistant) | 60-550 nM | [18] |
| MAQ | W2 (CQ-resistant) | 260-320 nM | [18] |
| Chloroquine | W2 (CQ-resistant) | 120-180 nM | [18] |
| Chloroquine | Dd2 (CQ-resistant) | 0.417 µM |
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of a radiolabeled nucleic acid precursor.
Materials:
-
Synchronized P. falciparum cultures (ring stage)
-
RPMI 1640 medium with supplements
-
Human erythrocytes (O+)
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
Test compounds and standard antimalarial drugs (e.g., chloroquine)
-
Cell harvester and scintillation counter
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Parasite Culture Addition: Add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 24 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: After the second incubation, harvest the contents of the wells onto glass fiber filters using a cell harvester. Wash to remove unincorporated radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a beta-scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by analyzing the incorporation of [³H]-hypoxanthine as a function of drug concentration using a non-linear regression analysis.[16]
Synthesis Protocols
The Friedländer synthesis is a classical and versatile method for preparing quinoline and its derivatives.[19][20]
This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[20][21]
Reactants:
-
Component A: An o-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone).
-
Component B: A ketone, aldehyde, or other carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate).
-
Catalyst: Acid (e.g., HCl, p-toluenesulfonic acid) or base (e.g., KOH, NaOH).[19][22]
-
Solvent: Ethanol, water, or solvent-free conditions.
General Procedure:
-
Combine the o-aminoaryl ketone/aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the catalyst (e.g., 10 mol%) in a suitable solvent (e.g., 10 mL ethanol) in a round-bottom flask.
-
Reflux the reaction mixture for a specified time (e.g., 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and neutralize if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted quinoline derivative.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative evaluation of various aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-Heteroaryl Quinazolin-2-amine Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. promega.com [promega.com]
- 16. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organicreactions.org [organicreactions.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a cornerstone in the development of anti-malarial drugs, with notable examples like chloroquine and quinine. While 4-aminoquinoline and 8-aminoquinoline derivatives have been extensively studied, the potential of 2-substituted quinolines as anti-plasmodial agents is an area of growing interest. This document provides detailed application notes and experimental protocols for the synthesis of 2-arylvinylquinoline and 2-aminopyrimidine-4-aminoquinoline hybrid derivatives, which have shown promising activity against Plasmodium falciparum.
Rationale for 2-Substituted Quinoline Derivatives
The core concept behind the development of novel quinoline-based anti-plasmodial agents is to overcome the widespread resistance of P. falciparum to existing drugs like chloroquine. Modifications at the 2-position of the quinoline ring offer a strategic approach to alter the molecule's physicochemical properties, potentially leading to novel mechanisms of action or improved efficacy against resistant strains.
One promising class of 2-substituted quinolines is the 2-arylvinylquinolines . These compounds have demonstrated potent, low nanomolar anti-plasmodial activity against chloroquine-resistant strains of P. falciparum.[1] Another approach involves the creation of hybrid molecules, such as linking a 2-aminopyrimidine moiety to a 4-aminoquinoline core. This strategy aims to combine the pharmacophoric features of both fragments to create a dual-action agent that can circumvent resistance mechanisms.[2]
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. By forming a complex with heme, these drugs prevent its detoxification, leading to parasite death.[2]
Quantitative Data Summary
The following tables summarize the in vitro anti-plasmodial activity and cytotoxicity of representative 2-substituted quinoline derivatives.
Table 1: Anti-plasmodial Activity of 2-Arylvinylquinoline Derivatives against P. falciparum
| Compound ID | R¹ Substituent | R² Substituent | EC₅₀ (nM) vs. Dd2 Strain (CQ-resistant) |
| 8 | 6-OCH₃ | H | 41.2 ± 5.3 |
| 9 | 6-OCH₃ | 4-NO₂ | 28.6 ± 0.9 |
| 24 | 6-Cl | 4-CF₃ | 10.9 ± 1.9 |
| 29 | 6-Cl | 4-F | 4.8 ± 2.0 |
| 31 | 6-Cl | 3-F | 5.9 ± 1.4 |
Data extracted from a study on 2-arylvinylquinolines, showcasing potent activity against the chloroquine-resistant Dd2 strain of P. falciparum.[1]
Table 2: Anti-plasmodial Activity of 2-Aminopyrimidine-4-Aminoquinoline Hybrids against P. falciparum
| Compound ID | R¹ | R² | R³ | Linker (n) | IC₅₀ (nM) vs. 3D7 Strain (CQ-sensitive) | IC₅₀ (nM) vs. K1 Strain (CQ-resistant) | Selectivity Index (SI) |
| 10c | i-Pr | Me | Ph | 4 | 7.2 | 225.4 | 10.04 |
| 10m | i-Pr | Me | Me | 4 | 42.1 | 1659.8 | 0.48 |
| 10r | i-Pr | Me | 2-NO₂Ph | 4 | 14.2 | 3.6 | 638 |
Data extracted from a study on 2-aminopyrimidine based 4-aminoquinoline hybrids, highlighting a compound (10r) with exceptionally high potency against a chloroquine-resistant strain and a high selectivity index.[2][3]
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-arylvinylquinolines and 2-aminopyrimidine-4-aminoquinoline hybrids.
This protocol describes a multi-step synthesis to generate 2-arylvinylquinoline derivatives, which have shown significant anti-plasmodial activity.
Step 1: Synthesis of 4-hydroxy-2-methylquinolines (3a-d)
-
Method A: A mixture of p-anisidine (1a), ethyl acetoacetate (2), acetic acid, and anhydrous magnesium sulfate in ethanol is heated at 90 °C for 6 hours. The resulting intermediate is then heated in Dowtherm at 270 °C for 30 minutes.
-
Method B: A mixture of anilines (1a-d), ethyl acetoacetate (2), and polyphosphoric acid (PPA) is heated at 150 °C for 2 hours.
Step 2: Synthesis of 4-chloro-2-methylquinolines (4a-d)
-
The 4-hydroxy-2-methylquinoline from the previous step is heated with phosphorus oxychloride at 105 °C for 2 hours.
Step 3: Synthesis of 4-(dialkylaminoalkylamino)-2-methylquinolines (6a-f)
-
The 4-chloro-2-methylquinoline is heated with N,N-dimethylaminoalkylamines (5a-b) at 130 °C for 24 hours.
Step 4: Synthesis of 2-arylvinylquinolines (8-37)
-
The 4-(dialkylaminoalkylamino)-2-methylquinoline is reacted with various aromatic aldehydes (7a-l) in the presence of p-toluenesulfonamide (p-TsNH₂) in xylene at 130 °C for 12 hours.
This protocol outlines the synthesis of hybrid molecules combining a 2-aminopyrimidine core with a 4-aminoquinoline moiety.
Step 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (6)
-
A mixture of an appropriate aldehyde (R³CHO), an alkyl acetoacetate (R²CH₂COOR¹), and urea is refluxed in the presence of a catalytic amount of hydrochloric acid.
Step 2: Dehydrogenation to Pyrimidinones (7)
-
The 3,4-dihydropyrimidin-2(1H)-one is treated with pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Step 3: Chlorination to 2-Chloropyrimidines (8)
-
The resulting pyrimidinone is refluxed with phosphorus oxychloride (POCl₃).
Step 4: Nucleophilic Substitution to form 2-Aminopyrimidine-4-Aminoquinoline Hybrids (10a-s)
-
The 2-chloropyrimidine is reacted with an appropriate 4-amino-7-chloroquinoline derivative (9) via a nucleophilic substitution reaction to yield the final hybrid compounds.[2]
Visualizations
The following diagrams illustrate the synthetic workflows for the described anti-plasmodial agents.
Caption: Synthetic workflow for the preparation of 2-arylvinylquinoline anti-plasmodial agents.
Caption: Synthetic workflow for 2-aminopyrimidine-4-aminoquinoline hybrid anti-plasmodial agents.
Caption: Proposed mechanism of action for quinoline-based anti-plasmodial agents.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminoquinoline-Based Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-aminoquinoline and its derivatives as fluorescent chemosensors for the detection of various metal ions. The high sensitivity, selectivity, and rapid response of these probes make them valuable tools in environmental monitoring, biological research, and pharmaceutical development.
Introduction
This compound serves as a versatile platform for the design of fluorescent probes for metal ion detection. Its derivatives, particularly Schiff bases, exhibit significant changes in their fluorescence properties upon coordination with specific metal ions. This "turn-on" or "turn-off" fluorescence response allows for the qualitative and quantitative determination of metal ions with high precision. The primary mechanism underlying this sensing capability is often Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the sensor restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.
Quantitative Data Summary
The following table summarizes the performance of various this compound-based fluorescent sensors for the detection of different metal ions.
| Sensor Moiety | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism | Reference |
| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence | |
| Isoquinoline-1-carbohydrazide Schiff Base | Al³⁺ | 8.08 x 10⁻⁸ M | 0 - 10 µM | 2:1 | Turn-on Fluorescence (ESIPT & ICT) | |
| 6-(dimethylamino)quinaldine derivative | Cd²⁺ | Not Specified | 0 - 10 µM | Not Specified | Ratiometric Fluorescence | |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement | |
| Quinoline derivative (TQA) | Fe³⁺ | 0.16841 µM | Not Specified | 1:1 | Fluorescence Quenching | |
| Quinoline-tagged probe | Zn²⁺ | 5 ppb (approx. 7.6 x 10⁻⁸ M) | 0 - 64 µM | 1:1 | Chelation-Enhanced Fluorescence | |
| 8-aminoquinoline bearing a benzimidazole moiety | Zn²⁺ | 1.76 x 10⁻⁷ M | Not Specified | 1:1 | Turn-on Fluorescence | |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ | Not Specified | Not Specified | 1:1 | Fluorescence Enhancement (PET) |
Note: ESIPT = Excited-State Intramolecular Proton Transfer; ICT = Intramolecular Charge Transfer; PET = Photoinduced Electron Transfer.
Experimental Protocols
Synthesis of a Representative this compound Schiff Base Sensor
This protocol describes the synthesis of a fluorescent probe based on the condensation reaction between an aminoquinoline derivative and an aldehyde.
Materials:
-
This compound (or a suitable derivative like 8-aminoquinoline)
-
A substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound (or its derivative) in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol for Metal Ion Detection using a this compound-Based Fluorescent Sensor
This protocol outlines the procedure for performing a fluorometric titration to determine the concentration of a target metal ion.
Materials and Equipment:
-
Synthesized this compound Schiff base sensor
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
-
Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1% v/v) to avoid interference with the measurements.
-
Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum using the fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Fluorometric Titration:
-
Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor with the metal ion.
-
-
Selectivity Study: To assess the selectivity of the sensor, repeat the titration procedure with other metal ions of interest at the same concentration as the target ion.
-
Competition Experiment: To evaluate the sensor's performance in a mixed-ion environment, perform a titration with the target metal ion in the presence of a constant concentration of potentially interfering ions.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From the titration data, determine the linear range and the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.
-
The binding stoichiometry can be determined using a Job's plot.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The "turn-on" fluorescence of many this compound-based sensors upon metal ion binding is governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism. In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) from the nitrogen of the imine group to the quinoline fluorophore, can quench the fluorescence. Upon chelation with a metal ion, the lone pair of electrons on the imine nitrogen is engaged in coordination, which inhibits the PET process and leads to a significant enhancement of the fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Workflow
The following diagram illustrates the typical workflow for the development and application of a this compound-based fluorescent sensor for metal ion detection.
Caption: Experimental workflow for metal ion detection.
Application Notes and Protocols for the Synthesis of 2-Aminoquinoline-Based Alkaloids from Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the one-pot synthesis of 2-aminoquinoline-based alkaloids, utilizing acetonitrile as a key building block. The methodology centers on the generation of an α-diaminoboryl carbanion from acetonitrile, which subsequently reacts with substituted 2-nitrobenzaldehydes. This is followed by a reductive cyclization to yield the desired this compound scaffold. This synthetic route is notable for its operational simplicity and efficiency. Furthermore, this document outlines the relevance of this compound derivatives as potent inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.
Introduction
This compound and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural and synthetic molecules with diverse pharmacological activities.[1] These activities include, but are not limited to, antimalarial, anticancer, antibacterial, and antihypertensive properties.[2][3][4] A particularly promising therapeutic application of 2-aminoquinolines is their ability to inhibit BACE1, an enzyme pivotal in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][5]
The synthesis of the this compound scaffold can be achieved through various methods. A highly effective and straightforward one-pot procedure starting from acetonitrile and substituted 2-nitrobenzaldehydes has been developed.[1][6] This method involves the stereoselective conversion of 2-nitrobenzaldehydes to (Z)-acrylonitriles, followed by a reductive cyclization.[1][6] This approach is advantageous as it can be carried out in a single flask, enhancing its practicality for medicinal chemistry and drug development applications.[1][6]
Data Presentation
The one-pot synthesis of 2-aminoquinolines from acetonitrile and various substituted 2-nitrobenzaldehydes generally proceeds in good to excellent yields. The following table summarizes the reported yields for a selection of synthesized this compound derivatives.
| Compound | Substituent on 2-Nitrobenzaldehyde | Yield (%) |
| 1a | H | 85 |
| 1b | 4-MeO | 91 |
| 1c | 5-MeO | 83 |
| 1d | 4,5-(MeO)₂ | 95 |
| 1e | 4-Cl | 78 |
| 1f | 4-F | 81 |
| 1g | 4-CF₃ | 75 |
Note: Yields are based on the one-pot procedure from the corresponding 2-nitrobenzaldehyde.
Experimental Protocols
General One-Pot Procedure for the Synthesis of 2-Aminoquinolines (1a-1g)
This protocol is adapted from the method described by Tomioka et al.[1]
Materials:
-
n-Butyllithium (nBuLi) (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile
-
Bis(diisopropylamino)chloroborane ((i-Pr₂N)₂BCl)
-
Substituted 2-nitrobenzaldehyde
-
Acetic acid
-
Zinc powder
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of nBuLi (2.2 mmol) in anhydrous THF (6 mL) at -78 °C under an inert atmosphere, add acetonitrile (3.3 mmol) dropwise with stirring.
-
Stir the mixture for 20 minutes at -78 °C.
-
Add (i-Pr₂N)₂BCl (1.1 mmol) dropwise to the solution at -78 °C and continue stirring for 1 hour.
-
Slowly add a solution of the substituted 2-nitrobenzaldehyde (1.0 mmol) in THF at -78 °C and stir for an additional hour.
-
Quench the reaction by adding acetic acid (17.5 mmol) and allow the mixture to warm to room temperature.
-
To the resulting mixture, add zinc powder (8.0 mmol) and stir overnight at room temperature to effect the reductive cyclization.
-
Basify the mixture with saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol for the Synthesis of 3-Substituted-2-aminoquinolines
This protocol allows for the introduction of a substituent at the 3-position of the quinoline ring.[1]
Procedure:
-
Follow steps 1-3 of the general procedure for the synthesis of 2-aminoquinolines.
-
After the 1-hour stirring period at -78 °C, add an alkyl halide (1.1 mmol) slowly and stir for another hour at the same temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Remove THF and excess acetonitrile via rotary evaporation.
-
Add a fresh portion of anhydrous THF (6.0 mL) to the reaction vessel and cool to -78 °C.
-
Proceed with the addition of the substituted 2-nitrobenzaldehyde and subsequent steps as described in the general procedure (steps 4-10).
Visualizations
Experimental Workflow
The following diagram illustrates the one-pot synthesis of this compound-based alkaloids from acetonitrile.
Caption: One-pot synthesis of 2-aminoquinolines from acetonitrile.
Signaling Pathway: BACE1 in Alzheimer's Disease
2-Aminoquinolines have been identified as potent inhibitors of BACE1. The following diagram depicts the amyloidogenic processing of the Amyloid Precursor Protein (APP) and the role of BACE1.
Caption: Amyloidogenic pathway and BACE1 inhibition.
Conclusion
The one-pot synthesis of this compound-based alkaloids from acetonitrile offers a robust and efficient method for accessing a class of compounds with significant therapeutic potential. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings. The connection between the synthesized 2-aminoquinolines and their role as BACE1 inhibitors underscores the importance of this synthetic methodology in the ongoing efforts to develop effective treatments for Alzheimer's disease. The provided visualizations of the experimental workflow and the relevant biological pathway offer a clear and concise overview for educational and research purposes.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
- 6. One-pot synthesis of this compound-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Dehydrogenative Synthesis of 2-Aminoquinolines using Ni(II)-Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoquinolines via a dehydrogenative coupling reaction catalyzed by a singlet diradical Ni(II) complex. This method offers an atom-economical and efficient route to this important class of N-heterocycles, which are prevalent in pharmaceuticals and functional materials.
Introduction
The synthesis of 2-aminoquinolines is of significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Traditional methods for their synthesis often involve multi-step procedures and the use of pre-functionalized starting materials. The dehydrogenative coupling approach, utilizing earth-abundant metal catalysts like nickel, presents a more sustainable and straightforward alternative.[1][2]
This protocol is based on the work of Chakraborty, Paul, and coworkers, who developed a method using a well-defined singlet diradical Ni(II)-catalyst for the biomimetic dehydrogenative condensation/coupling of 2-aminobenzyl alcohols with nitriles.[3][4][5] This reaction proceeds under relatively mild conditions in the presence of a base and has been shown to tolerate a variety of functional groups.[3][6]
Reaction Principle
The core of this synthetic method is a nickel(II)-catalyzed dehydrogenative annulation. The reaction initiates with the dehydrogenation of a 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. This is followed by a base-promoted condensation with a nitrile, leading to the formation of the 2-aminoquinoline product.[6] The process is atom-economical, with the only byproducts being hydrogen gas and water.[7]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various polysubstituted 2-aminoquinolines from 2-aminobenzyl alcohols and substituted acetonitriles.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | KOBuᵗ (0.5) | Toluene | 80 | 12 | 45 |
| 2 | 4 | KOBuᵗ (0.5) | Toluene | 95 | 12 | 62 |
| 3 | 4 | KOBuᵗ (0.75) | Toluene | 95 | 10 | 75 |
| 4 | 4 | KOBuᵗ (1.0) | Toluene | 95 | 10 | 73 |
| 5 | 4 | KOBuᵗ (0.75) | Dioxane | 95 | 12 | 58 |
| 6 | 4 | NaOBuᵗ (0.75) | Toluene | 95 | 12 | 68 |
Data synthesized from optimal conditions reported in the literature.[3]
Table 2: Substrate Scope for the Synthesis of 2-Aminoquinolines
| Entry | 2-Aminobenzyl Alcohol | Nitrile | Product | Yield (%) |
| 1 | 2-Aminobenzyl alcohol | 2-Phenylacetonitrile | 2-Amino-4-phenylquinoline | 75 |
| 2 | 2-Aminobenzyl alcohol | 2-(p-Tolyl)acetonitrile | 2-Amino-4-(p-tolyl)quinoline | 70 |
| 3 | 2-Aminobenzyl alcohol | 2-(4-Methoxyphenyl)acetonitrile | 2-Amino-4-(4-methoxyphenyl)quinoline | 67 |
| 4 | 2-Amino-5-chlorobenzyl alcohol | 2-Phenylacetonitrile | 2-Amino-6-chloro-4-phenylquinoline | 59 |
| 5 | 2-Amino-5-methylbenzyl alcohol | 2-Phenylacetonitrile | 2-Amino-6-methyl-4-phenylquinoline | 72 |
| 6 | 2-Aminobenzyl alcohol | 2-(4-Chlorophenyl)acetonitrile | 2-Amino-4-(4-chlorophenyl)quinoline | 65 |
| 7 | 2-Aminobenzyl alcohol | 2-(4-Fluorophenyl)acetonitrile | 2-Amino-4-(4-fluorophenyl)quinoline | 68 |
Yields are for isolated products. Data extracted from the study by Chakraborty et al.[6]
Experimental Protocols
Materials and Equipment:
-
Reactants: Substituted 2-aminobenzyl alcohols and substituted acetonitriles.
-
Catalyst: Singlet diradical Ni(II)-complex.
-
Base: Potassium tert-butoxide (KOBuᵗ).
-
Solvent: Anhydrous toluene.
-
Glassware: Schlenk tube or a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Inert Gas: Argon or Nitrogen.
-
Heating: Oil bath or heating mantle with temperature control.
-
Purification: Column chromatography supplies (silica gel, solvents).
General Procedure for the Synthesis of 2-Aminoquinolines:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the substituted 2-aminobenzyl alcohol (0.5 mmol, 1.0 equiv.).
-
Add the substituted acetonitrile (0.5 mmol, 1.0 equiv.).
-
Add the singlet diradical Ni(II)-catalyst (0.02 mmol, 4 mol%).
-
Add potassium tert-butoxide (KOBuᵗ) (0.375 mmol, 0.75 equiv.).
-
Add anhydrous toluene (3 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for 10-12 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Note: The reaction can be carried out under an air atmosphere, though yields may be slightly diminished.[3]
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure for Ni(II)-catalyzed this compound synthesis.
Proposed Catalytic Cycle
Caption: A proposed mechanism for the dehydrogenative synthesis of 2-aminoquinolines.
References
- 1. Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts [organic-chemistry.org]
- 2. Recent advances in nickel-catalyzed C–C and C–N bond formation via HA and ADC reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving 2-Aminoquinoline solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoquinoline, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is generally considered to have low to moderate aqueous solubility. Its reported water solubility is approximately 0.92 g/L. The solubility can be significantly influenced by the pH of the aqueous solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base with a pKa of approximately 6.71. This means that in acidic solutions with a pH below its pKa, this compound will become protonated, forming a more soluble salt. Conversely, in neutral to basic solutions (pH > 7), it will exist predominantly in its less soluble, non-ionized form. Therefore, to enhance the aqueous solubility of this compound, acidifying the solution is a common strategy.
Q3: What are the most common methods to improve the aqueous solubility of this compound?
A3: The most common techniques to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Lowering the pH of the aqueous solution to protonate the molecule and form a more soluble salt.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase solubility.
-
Use of Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.
Q4: Can I use co-solvents to dissolve this compound for in vivo studies?
A4: Yes, co-solvents are frequently used to prepare this compound formulations for in vivo experiments. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to minimize the percentage of organic solvents like DMSO in the final formulation to avoid toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in water. | The pH of the water is likely neutral or slightly basic, leading to the less soluble, non-ionized form of this compound. | 1. Check the pH of your water. 2. Gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH of the solution. Monitor the pH and observe for dissolution. 3. Consider preparing a stock solution in a co-solvent like DMSO first, and then diluting it into your aqueous buffer. |
| Precipitation occurs when diluting a this compound stock solution (in organic solvent) into an aqueous buffer. | The final concentration of the organic solvent in the aqueous buffer may be too low to maintain the solubility of this compound. The pH of the aqueous buffer may also be unfavorable. | 1. Increase the proportion of the co-solvent in the final solution, if permissible for your experiment. 2. Ensure the pH of the aqueous buffer is acidic (ideally below the pKa of this compound). 3. Consider using a different co-solvent system or adding a surfactant like Tween 80. 4. Prepare a more dilute stock solution to reduce the extent of precipitation upon dilution. |
| The prepared this compound solution is not stable and precipitates over time. | The solution may be supersaturated, or the pH may be shifting over time. For co-solvent systems, the components might be evaporating. | 1. Ensure the solution is not supersaturated by starting with a concentration known to be soluble under your conditions. 2. Use a well-buffered aqueous solution to maintain a stable pH. 3. Store the solution in a tightly sealed container to prevent solvent evaporation. 4. Consider preparing fresh solutions before each experiment. |
| Difficulty in forming a this compound-cyclodextrin complex. | The chosen cyclodextrin may not be suitable, or the preparation method may be inefficient. | 1. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Try different preparation methods such as kneading, co-precipitation, or freeze-drying to facilitate complex formation. 3. Vary the molar ratio of this compound to cyclodextrin to find the optimal complexation efficiency. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| Melting Point | 126-131 °C | |
| pKa (of the conjugate acid) | ~6.71 | Calculated from pKb |
| Water Solubility | ~0.92 g/L | |
| Solubility in Organic Solvents | Soluble in Chloroform and Methanol |
Table 2: Example Co-solvent Systems for this compound Formulation
| Protocol | Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (17.34 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.34 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (17.34 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from a method for preparing this compound for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: General Method for Enhancing this compound Solubility with β-Cyclodextrin (Kneading Method)
This is a general protocol for forming an inclusion complex to improve solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Water-ethanol mixture (e.g., 50:50 v/v)
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Place the appropriate amount of β-cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to the β-cyclodextrin to form a paste.
-
Gradually add the this compound to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex can be pulverized and sieved to obtain a fine powder with enhanced aqueous solubility.
Visualizations
Caption: Inhibition of the nNOS pathway by this compound.
Caption: Strategies to improve this compound solubility.
2-Aminoquinoline stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 2-Aminoquinoline to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is stable under normal temperatures and pressures.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in an appropriate solvent such as DMSO, methanol, or chloroform.[4] It is advisable to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[5] For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5][6]
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light, especially when in solution.[2][5][6] Exposure to light can lead to degradation.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent vigorous reactions or degradation.
Q5: My solid this compound has a yellowish or brownish tint. Is it still usable?
A5: this compound can appear as a white to light yellow or brown crystalline powder.[2] A slight coloration does not necessarily indicate degradation. However, a significant change in color over time, especially if accompanied by other changes in physical properties, may suggest decomposition. It is recommended to use a fresh batch if you suspect degradation.
Q6: Can I dissolve this compound in aqueous buffers?
A6: While this compound is sparingly soluble in water, prolonged storage in aqueous buffers is not recommended due to potential degradation.[7] If your experiment requires an aqueous solution, it is best to prepare it fresh and use it immediately. For improved solubility and stability in aqueous media, a co-solvent system, such as a 2% DMSO in PBS, may be considered.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot new stock solutions and store them at -80°C, protected from light.[5][6] |
| Improper storage of solid compound. | Ensure the solid is stored in a tightly sealed container in a cool, dry, and dark place.[1][2] | |
| Precipitation in stock solution upon thawing | Poor solubility or concentration exceeding solubility limit. | Gently warm the solution to 37°C and sonicate to aid dissolution.[5] Consider preparing a more dilute stock solution. |
| Discoloration of stock solution | Light-induced degradation or oxidation. | Discard the discolored solution and prepare a fresh one. Always store stock solutions protected from light.[6] |
| Reaction with an incompatible substance. | Review your experimental protocol to ensure no incompatible chemicals (e.g., strong acids or oxidizing agents) are mixed with this compound.[2] | |
| Low biological activity | Degradation due to improper storage or handling. | Verify the storage conditions and age of your this compound. Use a fresh vial if possible and prepare new solutions. |
| Instability in the experimental buffer. | Minimize the time this compound is in an aqueous buffer before use. Prepare the final dilution immediately before the experiment. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Long-term | Keep in a tightly sealed container, in a dry and dark place.[1][4] |
| Stock Solution | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles.[5][6] |
| -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles.[5][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[5]
-
Aliquot the stock solution into single-use amber vials to protect from light and to avoid multiple freeze-thaw cycles.
-
Label the vials with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
-
Visual Guides
Caption: A flowchart outlining the recommended procedure for preparing, storing, and using this compound solutions in a research setting.
Caption: A decision tree to guide researchers in troubleshooting common issues encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 580-22-3 [m.chemicalbook.com]
- 7. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in 2-Aminoquinoline derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in 2-aminoquinoline derivatization reactions.
Troubleshooting Guide for Low Derivatization Yields
Low derivatization yields can be frustrating and stall research progress. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A stepwise guide to troubleshooting low yields in derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction is showing very low or no yield. What are the most common causes?
A1: Low yields in this compound derivatization can stem from several factors. The most common culprits include:
-
Reagent Degradation: Derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are sensitive to moisture. The excess reagent is designed to hydrolyze into 6-aminoquinoline (AMQ), but premature degradation will reduce the amount of active reagent available to react with your analyte.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the derivatization of carboxylic acids and ketones with 2-hydrazinoquinoline (HQ), acetonitrile is a more effective solvent than methanol, ethanol, or water.[3]
-
Incorrect pH: The pH of the reaction mixture is crucial for many derivatization reactions. For biogenic amines, a stable pH of around 11.5 is often ideal for good recovery, though this can vary by analyte.[4]
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Sample Matrix Interferences: Complex biological matrices can contain compounds that interfere with the derivatization reaction or compete for the derivatizing agent.[5][6]
-
Analyte-Specific Issues: The structure of your target molecule can affect its reactivity. For example, the amino group in glycine has a lower degree of freedom, which can hinder its reaction with some derivatizing reagents.[7]
Q2: How can I optimize the reaction conditions for my specific analyte?
A2: Optimization is key to achieving high and reproducible yields. A systematic approach is recommended:
-
Temperature: Test a range of temperatures. For HQ derivatization, 60°C was found to be optimal compared to temperatures between 25°C and 75°C.[3][5]
-
Reaction Time: Monitor the reaction kinetics by analyzing samples at different time points. For HQ, most analytes showed complete derivatization within 15 minutes, but some required up to 60 minutes for maximum yield.[3]
-
Reagent Concentration: A molar excess of the derivatizing reagent is typically required. For AQC, a 4-6x molar excess is recommended to ensure the reaction goes to completion.[2]
Q3: What is the role of catalysts or other reagents in the reaction mixture?
A3: In some this compound derivatization schemes, additional reagents are necessary to facilitate the reaction. For example, when derivatizing carboxylic acids with 2-hydrazinoquinoline (HQ), triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) are used as activating agents.[3][5][8] These reagents convert the carboxylic acid into a more reactive intermediate that can then readily react with HQ.[3] For the derivatization of aldehydes and ketones with HQ, these activating agents are not necessary as the hydrazine group of HQ is a strong nucleophile that can directly attack the carbonyl carbon.[3][8]
Q4: Can the solvent I use impact the derivatization efficiency?
A4: Absolutely. The choice of solvent is critical. For the derivatization of various metabolites with 2-hydrazinoquinoline, acetonitrile was found to be a significantly more effective solvent than methanol, ethanol, or water.[3] It is important to use a solvent that can dissolve both your analyte and the derivatizing reagent and that does not interfere with the reaction.
Q5: My derivatives seem to be unstable. How can I improve their stability?
A5: Derivative stability is crucial for accurate quantification. While some derivatives, like those from AQC, are stable for days, allowing for batch processing, others might be less stable.[2] To mitigate stability issues:
-
Storage Conditions: Store derivatized samples at low temperatures (e.g., 4°C) and protect them from light until analysis.
-
Time to Analysis: Analyze samples as soon as possible after derivatization.
-
pH Control: Ensure the final pH of the sample is compatible with the stability of the derivative.
Quantitative Data Summary
Table 1: Optimization of 2-Hydrazinoquinoline (HQ) Derivatization Conditions
| Parameter | Optimal Value | Notes |
| Temperature | 60°C | Compared reaction rates at 25, 37, 50, 60, and 75°C.[3][5] |
| Reaction Time | 60 minutes | While some analytes derivatized within 15 minutes, others required up to 60 minutes for completion.[3] |
| Solvent | Acetonitrile | Demonstrated more effective derivatization compared to methanol, ethanol, and water.[3] |
Experimental Protocols
Protocol 1: General Derivatization of Carboxylic Acids and Ketones using 2-Hydrazinoquinoline (HQ)
This protocol is adapted from a method for analyzing short-chain carboxylic acids, aldehydes, and ketones in biological samples.[5]
-
Reagent Preparation: Prepare a fresh solution in acetonitrile containing 1 mM 2-hydrazinoquinoline (HQ), 1 mM 2,2'-dipyridyl disulfide (DPDS), and 1 mM triphenylphosphine (TPP).
-
Sample Preparation: Quench and extract your biological sample as required.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 2 µL of the quenched sample with 100 µL of the freshly prepared HQ reagent solution.
-
If using an internal standard, add it to the reagent solution.
-
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes.
-
Analysis: After incubation, the sample is ready for LC-MS analysis.
Protocol 2: General Derivatization of Amines using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
This protocol is based on the widely used Waters AccQ•Tag chemistry.[2]
-
Reagent Preparation:
-
Reconstitute the AQC reagent in acetonitrile.
-
Prepare a borate buffer solution. The pH of the final reaction mixture should be optimal for the derivatization of amines.
-
-
Sample Preparation:
-
Ensure your sample is in an appropriate buffer. If the sample is in acid (e.g., from hydrolysis), it must be neutralized.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 70 µL of borate buffer, 10 µL of your sample (or standard), and 20 µL of the AQC reagent solution.
-
-
Incubation:
-
Vortex the mixture immediately.
-
Incubate at 55°C for 10 minutes.
-
-
Analysis: The derivatized sample is now ready for HPLC or UPLC analysis. The derivatives are typically stable for several days when stored properly.
Visualizations
Diagram: this compound Derivatization Pathways
Caption: Reaction pathways for amine and carbonyl/carboxyl derivatization.
Diagram: General Experimental Workflow
Caption: A typical workflow for derivatization experiments from sample to data.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing when analyzing 2-Aminoquinoline derivatives by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the baseline. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a Tf or As value of 1.0. Values greater than 1.2 are generally considered to be tailing.
Q2: Why are this compound derivatives prone to peak tailing?
The primary amino group on the quinoline ring is basic and can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns. This strong interaction leads to some molecules being retained longer than others, resulting in a tailed peak shape.
Q3: What are the main causes of peak tailing for basic compounds like 2-Aminoquinolines?
The most common causes include:
-
Secondary interactions: Strong ionic interactions between the protonated basic analyte and negatively charged silanol groups on the stationary phase.
-
Column degradation: The formation of active sites on the column due to stationary phase degradation.
-
Improper mobile phase pH: A mobile phase pH that is not optimal for keeping the analyte in a single ionic state.
-
Sample overload: Injecting too much sample, which saturates the stationary phase.
Troubleshooting Guide
Issue: Asymmetrical peaks with significant tailing are observed for my this compound derivative.
This guide provides a systematic approach to diagnose and resolve peak tailing.
The first step is to identify the likely cause of the peak tailing. The following workflow can guide your diagnostic process.
Figure 1: Initial diagnostic workflow for peak tailing.
Optimizing the mobile phase is often the most effective way to reduce peak tailing for basic compounds.
A. pH Adjustment:
The pH of the mobile phase is critical for controlling the ionization state of both the this compound derivative and the stationary phase silanol groups. For a basic compound, a low pH (2.5-3.5) will ensure the analyte is fully protonated and the silanol groups are not ionized, minimizing secondary interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5) using an appropriate buffer system like phosphate or formate.
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Injection and Analysis: Inject the this compound derivative standard and record the chromatogram.
-
Evaluation: Compare the tailing factor at each pH value.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) |
| 5.0 | 2.1 |
| 3.5 | 1.5 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
B. Buffer Concentration and Type:
Increasing the buffer concentration can help to mask the residual silanol groups. The type of buffer can also influence peak shape.
C. Use of Mobile Phase Additives:
Adding a competing base, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.
Experimental Protocol: Addition of a Competing Base
-
Stock Solution: Prepare a stock solution of the competing base (e.g., 1% v/v TEA in mobile phase).
-
Mobile Phase Preparation: Add the competing base to the mobile phase at a low concentration (e.g., 0.1% v/v).
-
Equilibration and Analysis: Equilibrate the column and inject the sample as described above.
-
Optimization: The concentration of the competing base may need to be optimized.
Table 2: Effect of Triethylamine (TEA) on Tailing Factor
| TEA Concentration (% v/v) | Tailing Factor (Tf) |
| 0 | 1.8 |
| 0.1 | 1.3 |
| 0.2 | 1.1 |
If mobile phase optimization is insufficient, consider the stationary phase.
A. Column Choice:
Modern columns designed for the analysis of basic compounds often have very low silanol activity.
-
End-capped Columns: These columns have been treated to reduce the number of accessible silanol groups.
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can shield the silanol groups.
-
Bidentate C18 Columns: These offer increased stability and reduced silanol activity.
B. Guard Column:
Using a guard column with a similar stationary phase can help to protect the analytical column from strongly retained compounds and particulates, which can contribute to active sites and peak tailing.
A. Sample Overload:
Injecting too large a mass of the analyte can saturate the stationary phase and cause peak tailing.
Experimental Protocol: Sample Load Study
-
Prepare Standards: Prepare a series of standards of your this compound derivative at different concentrations.
-
Injection: Inject a constant volume of each standard.
-
Analysis: Plot the peak asymmetry against the mass of analyte injected. The point at which the asymmetry starts to increase significantly indicates the beginning of column overload.
Table 3: Effect of Sample Load on Tailing Factor
| Mass Injected (µg) | Tailing Factor (Tf) |
| 0.1 | 1.1 |
| 0.5 | 1.1 |
| 1.0 | 1.2 |
| 5.0 | 1.7 |
| 10.0 | 2.3 |
B. Extra-Column Volume:
Excessive volume in the tubing, injector, and detector cell can lead to peak broadening and tailing. Ensure that the tubing is as short as possible and has a small internal diameter.
Underlying Mechanism of Peak Tailing
The following diagram illustrates the interaction between a protonated this compound derivative and a deprotonated silanol group on the stationary phase surface, which is the primary cause of peak tailing for this class of compounds.
Figure 2: Interaction leading to peak tailing.
Reducing by-product formation in 2-Aminoquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminoquinoline and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods for synthesizing the quinoline core, which can then be aminated, include the Friedländer synthesis, Skraup synthesis, and modern catalytic methods like the Buchwald-Hartwig amination.[1][2]
Q2: I am observing a mixture of isomers in my Friedländer synthesis. How can I improve regioselectivity?
A2: When using unsymmetrical ketones in the Friedländer synthesis, the formation of two regioisomeric enamine intermediates can lead to a mixture of products.[3] To improve regioselectivity, consider introducing a phosphoryl group on the α-carbon of the ketone, using specific amine catalysts, or employing an ionic liquid as the solvent.[4]
Q3: My Skraup synthesis is very exothermic and difficult to control. What can I do?
A3: The Skraup reaction is known for being highly exothermic.[2][5] To moderate the reaction, it is typically conducted in the presence of a moderator like ferrous sulfate or boric acid.[5][6]
Q4: In my Buchwald-Hartwig amination of 2-chloroquinoline, I am getting a significant amount of quinoline as a by-product. What is causing this?
A4: The formation of quinoline as a by-product is likely due to hydrodehalogenation of the 2-chloroquinoline starting material. This is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired amination.[7][8] It proceeds through a β-hydride elimination pathway.[7]
Troubleshooting Guides
Friedländer Synthesis: Poor Yield and By-product Formation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction or side reactions. | Optimize reaction temperature and time. Ensure the appropriate catalyst (acid or base) is used. Consider using a modified procedure, such as an in-situ reduction of a 2-nitrobenzaldehyde.[9] |
| Formation of multiple products (isomers) | Use of an unsymmetrical ketone leading to poor regioselectivity.[3] | - Use a symmetrical ketone if possible.- Modify the ketone with a directing group.- Screen different catalysts and solvents to favor the desired isomer.[4] |
| Presence of a by-product from self-condensation of the ketone | Aldol condensation of the ketone starting material under basic conditions.[4] | - Use the imine analog of the o-aminoaryl aldehyde or ketone to avoid the need for strongly basic conditions.[4]- Slowly add the ketone to the reaction mixture. |
Skraup Synthesis: Reaction Control and By-products
| Symptom | Possible Cause | Suggested Solution |
| Violent, uncontrollable reaction | The reaction is highly exothermic.[2][5] | Add a moderator such as ferrous sulfate or boric acid to the reaction mixture.[5][6] |
| Low yield and tar formation | Polymerization of acrolein formed in situ from glycerol. | Ensure efficient stirring and temperature control. The use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, has been reported to result in a less violent reaction.[2] |
| Mixture of substituted quinolines | Use of a meta-substituted aniline can lead to the formation of a mixture of products.[6] | If a specific isomer is required, consider a different synthetic route that offers better regioselectivity. |
Buchwald-Hartwig Amination: Low Conversion and Side Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2-haloquinoline | Inactive catalyst or suboptimal reaction conditions. | - Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.[10]- Optimize the base, solvent, and temperature. Common bases include sodium tert-butoxide and cesium carbonate.[11]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Significant formation of quinoline (hydrodehalogenation) | β-hydride elimination from the palladium-amido intermediate.[7][8] | - The choice of ligand is critical. Bidentate phosphine ligands like BINAP and DPPF can sometimes suppress this side reaction.[7]- A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to facilitate the amination pathway selectively over hydrodehalogenation.[12] |
| Formation of imine by-product | Reductive elimination from an intermediate formed after β-hydride elimination.[7] | This is mechanistically linked to hydrodehalogenation. Strategies to reduce hydrodehalogenation will also reduce imine formation. |
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound
This protocol describes the synthesis of a substituted quinoline from a 2-aminobenzaldehyde and a ketone.[1][13][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: Add the ketone (e.g., acetone, 1.2 eq) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of a base (e.g., 10 mol% sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Purification of this compound by Recrystallization
This protocol is a general procedure for the purification of solid organic compounds.[15][16][17]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of amines include ethanol, methanol, or mixtures with water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Troubleshooting Friedländer Synthesis By-products.
Caption: Buchwald-Hartwig Amination: Desired vs. Side Reaction.
Caption: Logic for Choosing a Purification Method.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikiwand [wikiwand.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
Technical Support Center: Optimizing Selectivity of 2-Aminoquinoline nNOS Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the selectivity of 2-aminoquinoline-based neuronal nitric oxide synthase (nNOS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is isoform selectivity crucial for nNOS inhibitors?
A1: The three nitric oxide synthase (NOS) isoforms—nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS)—have highly similar active sites, making the design of selective inhibitors challenging.[1] However, isoform selectivity is critical to avoid off-target effects. Inhibition of eNOS can lead to cardiovascular side effects such as hypertension, while iNOS inhibition may interfere with the immune response.[2][3] Therefore, developing inhibitors that selectively target nNOS is essential for therapeutic applications in neurodegenerative diseases.[1]
Q2: What are the key structural features of 2-aminoquinolines that influence nNOS selectivity?
A2: Structure-activity relationship (SAR) studies have identified several key features:
-
Substitution at the 7-position: Incorporation of bulky or hydrophilic groups at the 7-position of the this compound core can significantly enhance nNOS potency and selectivity.[2][4] This is a critical area for modification to achieve desired inhibitor properties.
-
4-Methylation: Adding a methyl group at the 4-position of the quinoline ring can improve potency and, in some cases, n/e selectivity. This is thought to be due to favorable interactions with a hydrophobic pocket in the nNOS active site.[2]
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the this compound scaffold to other chemical moieties are crucial. Inflexible or improperly sized linkers can lead to a loss of inhibitory activity.[5]
Q3: My this compound inhibitor shows high potency for rat nNOS but is significantly less active against human nNOS. Why is this happening?
A3: This is a common issue arising from historical structure-based design efforts that utilized rat nNOS (rnNOS) crystal structures.[2] While the active sites are similar, there are subtle differences. For example, a key residue in a hydrophobic pocket is Leu337 in rnNOS but His341 in human nNOS (hnNOS), making the human pocket smaller and more polar.[6] This can lead to weaker binding of inhibitors optimized for the rat enzyme. To address this, it is crucial to screen against human nNOS early in the drug discovery process.
Q4: What is the difference between IC50 and Kᵢ values, and which should I prioritize?
A4:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[7] It is an operational parameter that can be influenced by factors like substrate concentration.[7][8]
-
Kᵢ (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. It reflects the intrinsic binding affinity and is independent of substrate concentration for competitive inhibitors.[8][9]
While IC50 values are useful for initial screening, Kᵢ values are a more fundamental measure of inhibitor potency and are preferred for direct comparison of different compounds.[7] The Cheng-Prusoff equation can be used to convert IC50 to Kᵢ for competitive inhibitors.[7]
Troubleshooting Guides
Guide 1: Inconsistent Results in the Hemoglobin Capture Assay
The hemoglobin capture assay is a common method for determining NOS activity by spectrophotometrically measuring the oxidation of oxyhemoglobin to methemoglobin by NO.
| Observed Problem | Potential Cause | Troubleshooting Step |
| High background signal in "no enzyme" control wells. | Reagent contamination or instability. | Prepare fresh buffers and reagent solutions. Ensure the purity of hemoglobin. |
| Low signal-to-noise ratio. | Suboptimal substrate or cofactor concentrations. | Titrate the concentrations of L-arginine, NADPH, and BH4 to find the optimal conditions for your enzyme preparation. |
| Precipitation of the test compound in the assay buffer. | Poor aqueous solubility of the this compound derivative. | Dissolve the compound in a minimal amount of an appropriate solvent (e.g., DMSO) before diluting in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not inhibit the enzyme.[10] |
| Variable IC50 values between experiments. | Inconsistent incubation times or temperature. | Strictly adhere to a standardized protocol with consistent pre-incubation and reaction times. Maintain a constant temperature throughout the assay. |
| Inhibitor appears less potent than expected. | Substrate concentration is too high, leading to competitive displacement. | Use an L-arginine concentration at or below its Kₘ value for nNOS to accurately determine the potency of competitive inhibitors.[11] |
Guide 2: Issues with the Caco-2 Permeability Assay
The Caco-2 cell monolayer assay is used to predict the intestinal permeability and potential for blood-brain barrier penetration of a compound.
| Observed Problem | Potential Cause | Troubleshooting Step |
| Low apparent permeability (Papp) for a promising inhibitor. | The compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells. | Perform a bidirectional permeability assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12][13] |
| Poor recovery of the test compound. | Low aqueous solubility, non-specific binding to the plate or cell monolayer, or compound instability. | Ensure the compound is fully dissolved in the transport buffer. Use low-binding plates. Analyze the stability of the compound under assay conditions.[1][14] |
| High variability in Papp values. | Inconsistent Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers to ensure they are within the acceptable range for your laboratory.[12] |
| Compound appears to have good permeability but shows no efficacy in vivo. | The compound may have poor metabolic stability or be rapidly cleared from circulation. | In addition to permeability, assess the metabolic stability of the compound using liver microsomes or hepatocytes. |
Quantitative Data Summary
The following tables summarize inhibitory activities and selectivity profiles for representative this compound-based nNOS inhibitors.
Table 1: Inhibitory Potency (Kᵢ) and Selectivity of Representative this compound Derivatives
| Compound | hnNOS Kᵢ (nM) | n/e Selectivity (eNOS Kᵢ / nNOS Kᵢ) | n/i Selectivity (iNOS Kᵢ / nNOS Kᵢ) | Reference |
| Compound A | 74 | ~6 | 124 | [5][15] |
| Compound B | 35 | 100 | 143 | [16] |
| Compound C | 20 | 107 | 58 | [16] |
| HH044 | - | 337 | 61 | [17] |
| MAC-3-190 | 33 | 119 | 89 | [17] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Protocol 1: Hemoglobin Capture Assay for NOS Inhibition
This protocol outlines the general steps for determining the inhibitory activity of a compound against a purified NOS isoform.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).
-
Prepare stock solutions of L-arginine, NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (H₄B).
-
Prepare a stock solution of oxyhemoglobin.
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Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test inhibitor at various concentrations. Include a "no inhibitor" control.
-
Add the cofactors (NADPH, CaCl₂, calmodulin, H₄B) and L-arginine.
-
Initiate the reaction by adding the purified nNOS enzyme. For eNOS and nNOS, calcium and calmodulin are required.[18]
-
Immediately add the oxyhemoglobin solution.
-
Monitor the increase in absorbance at 401 nm over time, which corresponds to the formation of the NO-hemoglobin complex.[18]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
If determining Kᵢ, vary the substrate concentration and use appropriate kinetic models.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a general workflow for assessing the permeability and efflux potential of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers before the experiment to ensure barrier integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Visualizations
Caption: nNOS activation pathway and inhibition by 2-aminoquinolines.
Caption: Workflow for developing selective nNOS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.edx.org [courses.edx.org]
- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 9. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 18. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of 2-Aminoquinoline Drugs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the blood-brain barrier (BBB) permeability of 2-Aminoquinoline drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering this compound drugs to the central nervous system (CNS)?
A1: The main obstacle is the blood-brain barrier (BBB), a highly selective physiological barrier that protects the brain.[1][2] Many this compound derivatives may have physicochemical properties, such as high polarity or insufficient lipophilicity, that prevent them from effectively crossing the BBB through passive diffusion.[3][4] Furthermore, these compounds can be recognized and actively transported back into the bloodstream by efflux pumps like P-glycoprotein (P-gp) located on the BBB, which significantly lowers their concentration in the brain.[3]
Q2: How should I begin to evaluate the BBB permeability of a novel this compound derivative?
A2: An efficient initial approach involves a combination of in-silico prediction and in-vitro modeling. In-silico tools can forecast key physicochemical properties that influence BBB penetration, including lipophilicity (LogP), polar surface area (PSA), and molecular weight.[5] Following this, in-vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can serve as a preliminary screen for passive permeability.[3][6] For a more comprehensive assessment, cell-based assays using cell lines like Caco-2 or immortalized human cerebral microvascular endothelial cells (hCMEC/D3) can provide valuable data on both passive diffusion and potential interactions with efflux transporters.[6][7][8]
Q3: What are the principal strategies for enhancing the BBB permeability of this compound drugs?
A3: There are several established strategies to improve the CNS delivery of 2-Aminoquinolines:
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Chemical Modification (Prodrug/Analog Strategy): Altering the structure of the this compound to enhance its lipophilicity can improve passive diffusion across the BBB.[9][10][11] This includes the design of lipophilic prodrugs that are converted to the active parent drug within the brain.[10][12][13][14]
-
Nanoparticle-Based Delivery: Encapsulating the this compound drug within nanoparticles (e.g., polymeric nanoparticles, liposomes) can facilitate its passage across the BBB.[2][15][16][17][18] These nanocarriers can also be surface-functionalized with specific ligands to target receptors on the BBB, thereby promoting uptake.[17][19][20]
-
Liposomal Formulations: Liposomes are versatile carriers for both hydrophilic and lipophilic drugs. Their surface can be modified to extend circulation time and improve brain targeting.[9][19][21][22]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | - Synthesize and evaluate analogs with increased lipophilicity by introducing non-polar functional groups. - Explore a prodrug approach by temporarily attaching a lipophilic moiety to the this compound core.[10][14] |
| Poor Compound Solubility in Assay Buffer | - Optimize the drug formulation with a co-solvent (e.g., DMSO), ensuring its concentration is low enough to not compromise the integrity of the artificial membrane. - Measure the aqueous solubility of your compound and confirm that the concentration used in the assay is below this limit. |
| Compound Instability in Assay Conditions | - Use an analytical method like HPLC to assess the chemical stability of your compound in the assay buffer throughout the duration of the experiment. |
Issue 2: High Efflux Ratio Determined in Caco-2 or MDCK-MDR1 Assays
| Potential Cause | Troubleshooting Steps |
| Compound is a Substrate for P-gp or other Efflux Transporters | - To confirm P-gp involvement, co-administer your compound with a known P-gp inhibitor (e.g., verapamil).[8] A marked reduction in the efflux ratio is indicative of P-gp mediated transport. - Undertake structural modifications to the this compound scaffold to diminish its affinity for efflux transporters.[3] - Investigate nanoparticle-based delivery systems as a method to circumvent efflux pump recognition.[2] |
| Inherently Poor Passive Permeability | - Re-assess the compound's passive permeability with the PAMPA-BBB assay. If passive diffusion is low, structural modifications to increase lipophilicity are warranted.[3] |
| Compromised In-Vitro Model Integrity | - Measure the trans-endothelial electrical resistance (TEER) of the cell monolayer before and after the permeability experiment to ensure barrier integrity.[7][23] - Assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm the tightness of the cell junctions.[7] |
Issue 3: Low Brain-to-Plasma Concentration Ratio in In-Vivo Animal Studies
| Potential Cause | Troubleshooting Steps |
| Rapid Peripheral Metabolism | - Perform pharmacokinetic studies to ascertain the plasma half-life of the compound. - If the compound is rapidly metabolized, consider protective strategies such as encapsulation in liposomes or nanoparticles.[22] |
| High Binding to Plasma Proteins | - Quantify the unbound fraction of the drug in plasma, as only this fraction can cross the BBB.[24] - If plasma protein binding is excessively high, consider structural modifications to reduce it. |
| Ineffective BBB Transport In-Vivo | - If in-vitro results were promising, other in-vivo factors may be at play. - Employ techniques like microdialysis to measure the unbound drug concentration in the brain's interstitial fluid for a more precise evaluation of BBB penetration.[22] - Explore alternative administration routes, such as intranasal delivery, which may partially bypass the BBB.[20][21] |
| Contamination from Residual Blood in Brain Tissue | - Before homogenization, perfuse the brain with saline to clear the vasculature of residual blood, which can falsely elevate the measured brain drug concentration.[24] |
Experimental Protocols
Protocol 1: In-Vitro BBB Permeability Assessment Using a Co-culture Model
This protocol details the use of a co-culture model with human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes to assess the permeability of this compound compounds.
Materials:
-
hCMEC/D3 cells and human astrocytes
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Appropriate cell culture media and supplements
-
This compound test compound
-
Control compounds: Lucifer yellow (low permeability) and caffeine (high permeability)
-
LC-MS/MS for quantitative analysis
Methodology:
-
Astrocyte Seeding: Plate human astrocytes on the bottom of a 24-well plate and culture to confluence.
-
Endothelial Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell inserts.
-
Co-culture and Barrier Formation: Introduce the inserts into the wells containing the confluent astrocytes. Culture the co-culture system until a stable and high trans-endothelial electrical resistance (TEER) is achieved (e.g., >150 Ω·cm²).
-
Permeability Assay: a. Replace the medium in the apical (donor) chamber with fresh medium containing the this compound test compound and controls. b. Collect samples from the basolateral (receiver) chamber at designated time points (e.g., 30, 60, 90, 120 minutes). c. Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a method for quantifying the concentration of a this compound drug in brain tissue obtained from in-vivo experiments.
Materials:
-
Brain tissue from animals treated with the this compound compound
-
Tissue homogenizer
-
Extraction solvent (e.g., acetonitrile with 0.1% formic acid)
-
A suitable internal standard
-
LC-MS/MS system
Methodology:
-
Sample Preparation: a. Accurately weigh a portion of the brain tissue. b. Add a predetermined amount of the internal standard. c. Homogenize the tissue in the extraction solvent. d. Centrifuge the resulting homogenate to precipitate proteins and cellular debris.
-
Extraction: Carefully collect the supernatant which contains the drug and the internal standard.
-
Analysis: a. Inject an aliquot of the supernatant into the LC-MS/MS system. b. Utilize a previously developed and optimized method for the chromatographic separation and mass spectrometric detection of the this compound and the internal standard.
-
Quantification: a. Construct a standard curve using known concentrations of the this compound drug. b. Determine the concentration of the drug in the brain homogenate by comparing its peak area ratio to the internal standard against the standard curve.[24][25]
Data Presentation
Table 1: Comparative In-Vitro Permeability Data for this compound Analogs
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent 2-AQ | 1.1 | 0.7 | 6.1 |
| Analog 1 (-Cl) | 3.8 | 2.5 | 4.5 |
| Analog 2 (-OCH₃) | 7.5 | 5.9 | 1.8 |
| Analog 3 (Prodrug) | 16.1 | 11.2 | 1.1 |
Table 2: In-Vivo Brain Penetration of Various this compound Formulations
| Formulation | Administration Route | Dose (mg/kg) | Brain Conc. (ng/g) at 1h | Plasma Conc. (ng/mL) at 1h | Brain/Plasma Ratio |
| Analog 2 (Free Drug) | IV | 5 | 55 | 260 | 0.21 |
| Analog 2 in Liposomes | IV | 5 | 165 | 310 | 0.53 |
| Analog 2 in Nanoparticles | IV | 5 | 420 | 365 | 1.15 |
Visualizations
Caption: Workflow for assessing and enhancing BBB permeability.
Caption: Nanoparticle delivery to overcome BBB efflux transporters.
References
- 1. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 2. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 12. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline-n-butylcyanoacrylate-based nanoparticles for brain targeting for the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 18. Nanomaterial-Based Blood-Brain-Barrier (BBB) Crossing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-targeted liposomes for enhanced targeting of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 24. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Off-Target Effects of 2-Aminoquinoline Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 2-Aminoquinoline kinase inhibitors. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is showing activity against unexpected cellular pathways. How can I identify the potential off-target kinases?
A1: Unforeseen phenotypic effects often stem from a lack of inhibitor selectivity. The first step in troubleshooting is to identify the off-target kinases. Several experimental approaches can be employed:
-
Kinome Profiling: This is the most comprehensive method. Services like KINOMEscan™ or similar platforms test your compound against a large panel of purified kinases (often over 400) to determine its binding affinity or inhibitory activity. This provides a broad overview of your inhibitor's selectivity profile.
-
Chemoproteomics: Techniques like Kinobeads utilize immobilized, non-selective kinase inhibitors to capture the majority of cellular kinases from a lysate. By pre-incubating the lysate with your inhibitor, you can perform a competition experiment to identify which kinases are specifically bound by your compound. This method has the advantage of assessing interactions with endogenously expressed kinases in a more physiological context.
-
In Silico Profiling: Computational methods can predict potential off-targets based on the structural similarity of your compound to known kinase inhibitors and the sequence/structural homology of kinase ATP-binding sites. While predictive, these results should be validated experimentally.
Q2: What are some common off-target kinases for the this compound scaffold?
A2: While the specific off-target profile depends on the detailed chemical structure of the inhibitor, kinome profiling studies of various this compound derivatives have identified several commonly affected kinase families. These include, but are not limited to:
-
Src Family Kinases (SFKs): Such as Src, Lyn, Fyn, and Lck.
-
Ephrin Receptors (Eph): A large family of receptor tyrosine kinases.
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase.
-
ZAK (Sterile alpha motif and leucine zipper containing kinase AZK): A MAP3K.
-
ALK (Anaplastic Lymphoma Kinase): A receptor tyrosine kinase.
-
RAF Kinases: Particularly c-RAF.
-
NLK (Nemo-like kinase): A serine/threonine kinase.
-
RIPK2 (Receptor-interacting serine/threonine-protein kinase 2): A key mediator in the NOD signaling pathway.
It is crucial to perform selectivity profiling for your specific compound to determine its unique off-target landscape.
Q3: How can I improve the selectivity of my this compound kinase inhibitor?
A3: Improving selectivity is a key challenge in medicinal chemistry. Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity. This can help identify key chemical moieties responsible for off-target binding.
-
Rational Drug Design: Utilize structural information of your target kinase and known off-targets to design modifications that enhance binding to the desired target while reducing affinity for others. This can involve exploiting unique residues or conformations within the ATP-binding pocket of the target kinase.
-
Targeting Less Conserved Regions: Design inhibitors that interact with regions outside the highly conserved ATP-binding site, such as allosteric sites. This can lead to greater selectivity.
-
Macrocyclization: This strategy can constrain the conformation of the inhibitor, potentially leading to a better fit for the target kinase and reduced binding to off-targets.
Troubleshooting Guides
Problem: My in vitro biochemical assay results do not correlate with my cell-based assay results.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Cell Permeability: | The compound may not be effectively entering the cells. Perform a cellular uptake assay to measure the intracellular concentration of your inhibitor. |
| Efflux Pumps: | The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. |
| Intracellular ATP Concentration: | The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays, which often use lower ATP concentrations. Determine the IC50 of your inhibitor at physiological ATP concentrations in your biochemical assay to better reflect the cellular environment. |
| Target Engagement in Cells: | The inhibitor may not be binding to the target kinase within the complex cellular environment. Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that your compound is binding to its intended target in intact cells. |
| Off-Target Effects: | An off-target effect may be masking or counteracting the effect of on-target inhibition. Perform a kinome-wide selectivity profile to identify potential off-targets. |
Problem: I've identified off-targets for my inhibitor. How do I confirm they are responsible for the observed phenotype?
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Confounding Off-Target Activity: | The observed cellular effect may be due to inhibition of an off-target kinase rather than the intended target. |
| - Use a Structurally Unrelated Inhibitor: | Test a known selective inhibitor for your primary target that has a different chemical scaffold and off-target profile. If this second inhibitor recapitulates the phenotype, it is more likely due to on-target inhibition. |
| - Genetic Knockdown/Knockout: | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If the phenotype is lost, it confirms the involvement of your target. Conversely, knocking down a suspected off-target can help determine its contribution to the observed cellular response. |
| - Rescue Experiment: | If your inhibitor causes a specific phenotype, try to rescue it by overexpressing a drug-resistant mutant of your primary target. If the phenotype is reversed, it strongly suggests on-target activity. |
| - Off-Target Validation: | Use selective tool compounds for the identified off-targets to see if they produce a similar phenotype. |
Data Presentation: Kinase Selectivity Profiles
The following tables summarize kinome profiling data for representative quinoline-based kinase inhibitors. This data can help anticipate potential off-target effects.
Table 1: Kinome Profiling of a 4-Aminoquinoline-based RIPK2 Inhibitor
| Kinase | Percent Inhibition at 1 µM |
| RIPK2 | >90% |
| Fyn | >90% |
| Lyn | >90% |
| BTK | >90% |
| Abl | >90% |
| KDR | 50-90% |
| CDK9 | 50-90% |
| LOK | 50-90% |
| Data adapted from a study on 4-aminoquinoline derivatives as RIPK2 inhibitors.[1] |
Table 2: Common Off-Targets Identified for Quinoline-Based GAK Inhibitors
| Kinase | Observed Inhibition |
| GAK | On-Target |
| ABL1 | Potent Off-Target |
| ALK2 | Potent Off-Target |
| c-RAF | Potent Off-Target |
| NLK | Variable Off-Target |
| RIPK2 | Variable Off-Target |
| Data synthesized from a study on quinoline inhibitors of GAK.[2][3] |
Experimental Protocols
Protocol 1: Kinobeads Competition Binding Assay
This protocol outlines a general workflow for identifying kinase targets of an inhibitor from cell lysates.
-
Cell Culture and Lysis:
-
Culture cells of interest to a sufficient density.
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Inhibitor Incubation:
-
Divide the cell lysate into multiple aliquots.
-
Incubate each aliquot with a different concentration of your this compound inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1 hour at 4°C).
-
-
Kinobeads Pulldown:
-
Add Kinobeads (sepharose beads coupled with non-selective kinase inhibitors) to each lysate and incubate to allow binding of kinases not occupied by your test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution trypsin digestion).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that it is a target of your inhibitor.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of an inhibitor in intact cells.
-
Cell Treatment:
-
Treat cultured cells with your this compound inhibitor at the desired concentration (include a vehicle control).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). This creates a "melting curve".
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of your target kinase remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates that it is binding to and stabilizing the target protein.
-
Visualizations
Caption: A logical workflow for characterizing kinase inhibitor selectivity.
Caption: The NOD1/2-RIPK2 signaling pathway and the point of inhibition.
Caption: Simplified ALK signaling pathways potentially affected by off-target inhibition.[3][4][5][6][7]
References
- 1. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 2-Aminoquinoline vs. Anthranilic Acid for Glycan Derivatization
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of derivatizing agent is a critical step that significantly impacts the quality and sensitivity of results. Among the array of available fluorescent labels, 2-aminoquinoline (2-AQ) and anthranilic acid (AA) have emerged as common choices for tagging glycans prior to analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Mass Spectrometry (MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.
Executive Summary
Both this compound (a close structural analog of the widely used 2-aminobenzamide, 2-AB) and anthranilic acid are utilized for the derivatization of glycans via reductive amination. The fundamental mechanism involves the reaction of the primary amine of the label with the aldehyde group of the open-ring form of the reducing end of the glycan to form a Schiff base, which is subsequently stabilized by reduction to a secondary amine. While both reagents offer robust and sensitive detection, they exhibit differences in labeling efficiency, stability, and performance in various analytical platforms.
Performance Comparison: 2-AQ vs. AA
A comprehensive review of published literature provides insights into the key performance characteristics of these two labeling agents. While direct comparative studies between 2-AQ and AA are limited, extensive data exists for the closely related 2-aminobenzamide (2-AB), which is considered a reliable proxy for 2-AQ's performance.
| Feature | This compound (2-AQ) / 2-Aminobenzamide (2-AB) | Anthranilic Acid (AA) | Key Considerations |
| Labeling Efficiency | High (>85%) and non-selective, independent of glycan structure.[1] | High and non-selective.[2] | Both reagents provide stoichiometric labeling, crucial for accurate relative quantification of different glycan species in a mixture. |
| Reaction Conditions | Typically 65°C for 2-3 hours.[1] | Typically 65°C for 2 hours.[3] | Both reactions are performed under relatively mild conditions to minimize degradation of labile structures like sialic acids. |
| Stability of Labeled Glycans | Excellent stability when stored at -20°C in the dark.[4][5] | Robust, with no degradation during post-cleanup analysis.[6] | Proper storage is essential for both to prevent degradation. |
| HPLC-FLD Sensitivity | High, with detection limits in the low femtomole range.[5][6] | High intrinsic sensitivity, facilitating very sensitive analysis.[2] | Both provide excellent sensitivity for fluorescence-based detection and quantification. |
| Mass Spectrometry (MS) Performance | Compatible with MS methods, including MALDI and ESI-MS.[2] | Well-suited for MS analysis, with the negative charge of the carboxyl group offering flexibility in both positive and negative ion modes.[3] AA-labeled glycans can also act as a matrix in MALDI-MS, simplifying sample preparation.[7] | AA's inherent charge can be advantageous for certain MS applications. |
| Desialylation | Negligible (<2%) under optimized conditions.[2][5] Shorter incubation times or lower temperatures can further reduce desialylation for highly sialylated glycans.[1] | Negligible sialic acid loss during labeling.[6] | Both protocols are optimized to preserve sialic acid integrity, which is critical for the analysis of many biologically relevant glycans. |
| Analytical Applications | Widely used for HPLC, UPLC, and various MS techniques.[2] | Particularly well-suited for electrophoretic separations and a versatile tag for HPLC and LC/MS analysis.[2][3] | The choice may depend on the primary analytical platform being used. |
Experimental Workflows
The general workflow for derivatizing glycans with either 2-AQ or AA is a two-step reductive amination process. The following diagrams illustrate this process.
Caption: Workflow for glycan derivatization with 2-AQ.
Caption: Workflow for glycan derivatization with AA.
Experimental Protocols
Below are representative protocols for the derivatization of N-glycans with 2-aminobenzamide (as a proxy for 2-AQ) and anthranilic acid.
Protocol 1: 2-Aminobenzamide (2-AB) Labeling of N-Glycans
This protocol is based on established methods for reductive amination with 2-AB.[1][4]
Materials:
-
Dried glycan sample (100 pmol to 50 nmol)
-
2-Aminobenzamide (2-AB)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sodium cyanoborohydride (reductant)
-
Microcentrifuge tubes
Procedure:
-
Prepare Labeling Reagent: Prepare a solution of 350 mM 2-AB and 1 M sodium cyanoborohydride in a 70:30 (v/v) mixture of DMSO and glacial acetic acid. This reagent should be prepared fresh.
-
Reconstitute Glycans: Dissolve the dried glycan sample in 5 µL of the labeling reagent.
-
Incubation: Tightly cap the tube and incubate at 65°C for 2-3 hours in a heating block or oven.
-
Cleanup: After incubation, the labeled glycans need to be purified from excess reagents. This is typically achieved using solid-phase extraction (SPE) cartridges, such as those with hydrophilic interaction liquid chromatography (HILIC) stationary phases.
-
Elution and Storage: Elute the purified 2-AB labeled glycans. The samples are then ready for analysis or can be stored at -20°C in the dark.
Protocol 2: Anthranilic Acid (AA) Labeling of N-Glycans
This protocol is adapted from published methods for AA derivatization.[3]
Materials:
-
Dried glycan sample (e.g., 100 µg)
-
Anthranilic acid (AA)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaCNBH₃)
-
Acetonitrile
-
Milli-Q water
-
Microcentrifuge tubes
Procedure:
-
Prepare Labeling Solution: Prepare a solution of 60 mg/mL AA in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.
-
Prepare Reductant Solution: Prepare a solution of 64 mg/mL NaCNBH₃ in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.
-
Reaction Mixture: In a microcentrifuge tube, mix the dried glycan sample with 50 µL of the AA labeling solution and 50 µL of the NaCNBH₃ reductant solution. Vortex for 1 minute.
-
Incubation: Incubate the reaction mixture at 65°C for 2 hours.
-
Quenching and Precipitation: Quench the reaction by adding 10 times the volume of acetonitrile. A cloudy precipitate of the labeled glycans should form.
-
Purification: Centrifuge the mixture at 10,000 x g for 2 minutes. Decant the supernatant containing excess reagents.
-
Final Preparation: Dry the pellet under vacuum and dissolve it in an appropriate volume of Milli-Q water for subsequent analysis.
Conclusion
Both this compound (represented by its close analog 2-AB) and anthranilic acid are highly effective reagents for the fluorescent labeling of glycans for sensitive and quantitative analysis. The choice between them may be guided by the specific requirements of the downstream analytical methodology.
-
For routine HPLC-FLD analysis , both reagents perform exceptionally well, offering high sensitivity and robust labeling.
-
For mass spectrometry applications , anthranilic acid's inherent negative charge can provide advantages in certain ionization modes and its potential use as a MALDI matrix offers a simplified workflow.
Ultimately, the optimal choice will depend on the specific glycans being analyzed, the available instrumentation, and the desired analytical endpoint. Researchers are encouraged to consider the subtle differences in their properties to best suit their experimental goals.
References
- 1. agilent.com [agilent.com]
- 2. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Glycan Labeling [sigmaaldrich.com]
- 7. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives
For researchers, scientists, and drug development professionals seeking robust and reliable methods for amino acid analysis, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) techniques. We delve into the validation of the 2-Aminoquinoline (AQC, also known as 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) method and compare its performance against the widely used alternatives: o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). This guide offers a detailed examination of experimental protocols and presents quantitative performance data to aid in the selection of the most suitable method for your analytical needs.
The accurate quantification of amino acids is crucial in various fields, including biopharmaceutical development, clinical diagnostics, and nutritional analysis. HPLC, coupled with pre-column derivatization, is a powerful and versatile technique for this purpose. The choice of derivatizing agent is a critical factor that influences the sensitivity, stability, and overall performance of the method. While OPA and FMOC have been the traditional reagents of choice, the AQC method has gained prominence due to the high stability of its derivatives.[1]
Executive Summary of Method Comparison
The selection of an appropriate derivatization reagent for amino acid analysis by HPLC is contingent on the specific requirements of the assay, such as the need to analyze both primary and secondary amines, desired sensitivity, and required stability of the derivatives. A recent comparative study highlighted the differences in analysis time and accuracy among the AQC, OPA-FMOC, and PITC (phenylisothiocyanate) methods. The OPA-FMOC method demonstrated the shortest analysis time at 18 minutes, compared to 35 minutes for AQC and 45 minutes for PITC.[2] However, the stability of the derivatized products is a key advantage of the AQC method.[1]
Quantitative Performance Data
The following tables summarize the key performance characteristics of the AQC, OPA, and FMOC derivatization methods for amino acid analysis by HPLC. Data has been compiled from various validation studies to provide a comparative overview.
Table 1: Performance Characteristics of the AQC-HPLC Method
| Validation Parameter | Reported Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9999 (concentration range of 25-500 µM) |
| Limit of Detection (LOD) | 0.07 - 0.3 pmol |
| Limit of Quantification (LOQ) | Data not consistently reported across studies |
| Accuracy (Recovery) | Average of 101% |
| Precision (Relative Standard Deviation, RSD) | 2% to 4.5% for peak areas |
Table 2: Performance Characteristics of the OPA/FMOC-HPLC Method
| Validation Parameter | Reported Performance |
| Linearity (Correlation Coefficient, r²) | > 0.99 for a concentration range of 1.0 to 100 µmol/L[3] |
| Limit of Detection (LOD) | Closer to 1 pmol for both OPA and FMOC derivatives[4] |
| Limit of Quantification (LOQ) | Data not consistently reported across studies |
| Accuracy (Recovery) | 108.3% (by standard addition method)[5] |
| Precision (Relative Standard Deviation, RSD) | < 3% for peak areas[3] |
Note: The performance characteristics can vary depending on the specific amino acid, HPLC system, and experimental conditions.
Experimental Protocols
Detailed methodologies for the AQC, OPA, and FMOC derivatization procedures are provided below. These protocols are based on established methods and offer a starting point for implementation in the laboratory.
This compound (AQC) Derivatization Protocol
This protocol is based on the well-established Waters AccQ•Tag™ chemistry.
Reagents:
-
Borate Buffer: 0.2 M, pH 8.8
-
AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (e.g., 2 mg/mL).
Procedure:
-
Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.
-
Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.
-
Mixing: Vortex the mixture immediately and thoroughly.
-
Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization, especially for tyrosine.
-
Injection: After cooling, the derivatized sample is ready for HPLC analysis.
OPA/FMOC Derivatization Protocol (for Primary and Secondary Amino Acids)
This protocol allows for the derivatization of both primary and secondary amino acids in a two-step process.
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2
-
OPA Reagent: o-phthalaldehyde solution.
-
FMOC Reagent: 9-fluorenylmethyl chloroformate solution.
-
3-Mercaptopropionic Acid (MPA): Thiol reagent.
Automated Derivatization Program (Example):
-
Draw 12.5 µL of Borate Buffer.
-
Draw 5.0 µL of the sample.
-
Mix in air (5 times).
-
Wait for 0.2 minutes.
-
Draw 2.5 µL of OPA reagent.
-
Mix in air (10 times).
-
Draw 5.0 µL of FMOC reagent.
-
Mix in air (10 times).
-
Draw 5.0 µL of Water.
-
Mix in air (8 times).
-
Inject the mixture onto the HPLC system.[1]
HPLC Conditions
Table 3: Typical HPLC Conditions for AQC, OPA, and FMOC Methods
| Parameter | AQC Method | OPA/FMOC Method |
| Column | Reversed-phase C18 (e.g., WATREX Amino Acid-AQC, 250x4 mm, 5 µm) | Reversed-phase C18 (e.g., Unifinepak C18, 3.0 mm I.D. x 75 mm L, 1.9 µm)[3] |
| Mobile Phase A | 0.1 M Acetate Buffer, pH 5.0 | 20 mM Potassium Phosphate Buffer, pH 6.9[3] |
| Mobile Phase B | Acetonitrile:Water (60:40) | Acetonitrile:Methanol:Water (45:40:15)[3] |
| Flow Rate | 1.5 - 2.0 mL/min | 0.8 mL/min[3] |
| Column Temperature | 37°C | 35°C[3] |
| Detection | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm) | Fluorescence (OPA: Ex: 340 nm, Em: 450 nm; FMOC: Ex: 266 nm, Em: 305 nm)[3] |
| Gradient | A time-based gradient from low to high organic phase is typically used. | A time-based gradient is employed to separate the derivatized amino acids.[3] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the AQC and OPA/FMOC derivatization methods.
Conclusion
The choice between AQC, OPA, and FMOC for HPLC-based amino acid analysis depends on the specific analytical goals. The AQC method offers the significant advantage of producing highly stable derivatives, which is beneficial for methods requiring longer analysis times or when samples need to be stored before analysis. The OPA/FMOC method provides a rapid and sensitive approach for the simultaneous analysis of both primary and secondary amino acids.
By presenting detailed protocols and comparative performance data, this guide aims to empower researchers to make informed decisions when selecting and validating an HPLC method for amino acid analysis. The provided workflows and data tables serve as a valuable resource for developing and implementing robust and reliable analytical procedures in a regulated or research environment.
References
- 1. axionlabs.com [axionlabs.com]
- 2. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Comparative Analysis of Anti-2-Aminoquinoline Antibody Specificity: A Guide to Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and validity of immunoassay data. When working with small molecules like 2-Aminoquinoline, the potential for antibody cross-reactivity with structurally similar compounds is a significant concern. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against this compound, complete with illustrative experimental data, detailed protocols, and workflow diagrams to ensure accurate and reproducible results.
Understanding Cross-Reactivity in Antibody Performance
An antibody's utility is defined by its ability to bind with high affinity to its target antigen while exhibiting minimal binding to other molecules. Cross-reactivity occurs when an antibody binds to non-target antigens that share similar structural motifs or epitopes[1][2][3]. In the context of this compound, an antibody raised against it might also recognize other quinoline derivatives or related structures, leading to false-positive signals and inaccurate quantification[1]. Therefore, rigorous cross-reactivity testing is an essential step in the validation of any anti-2-Aminoquinoline antibody.
Comparative Cross-Reactivity Data
The most common method for assessing antibody specificity against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA)[4][5][6]. In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a weaker signal, a principle that can be used to quantify the analyte and assess cross-reactivity[4][5].
The cross-reactivity of an antibody is typically quantified by determining the concentration of a competing compound that causes 50% inhibition of the antibody's binding to its primary target (IC50). The percentage of cross-reactivity is then calculated relative to the primary antigen.
Illustrative Cross-Reactivity Profile of a Polyclonal Anti-2-Aminoquinoline Antibody
Disclaimer: The following data is for illustrative purposes only and is intended to represent a typical cross-reactivity study. Actual values will vary between different antibodies and experimental conditions.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.2 | 100% | |
| 3-Aminoquinoline | 250 | 0.48% | |
| 4-Aminoquinoline | >1000 | <0.12% | |
| Quinoline | >2000 | <0.06% | |
| Isoquinoline | >2000 | <0.06% | |
| Aniline | >5000 | <0.02% |
Interpretation of Data: The table illustrates that the hypothetical antibody is highly specific for this compound. The significantly higher IC50 values and consequently low cross-reactivity percentages for related analogs like 3- and 4-Aminoquinoline, as well as the parent quinoline structure, indicate minimal off-target binding. This level of specificity is crucial for assays designed to detect only this compound in complex biological matrices.
Experimental Protocols
Accurate cross-reactivity assessment is dependent on a well-designed and executed experimental protocol. The following is a detailed methodology for a competitive ELISA to determine the specificity of an anti-2-Aminoquinoline antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Antigen: Prepare a 1 µg/mL solution of this compound-protein conjugate (e.g., -BSA or -OVA) in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Antibody Solution: Determine the optimal dilution of the anti-2-Aminoquinoline antibody in assay buffer (e.g., PBS with 0.1% BSA). This is typically the concentration that yields 50-70% of the maximum signal in a direct ELISA.
-
Competing Compounds: Prepare stock solutions of this compound and potential cross-reactants in a suitable solvent (e.g., DMSO) and then create a series of dilutions in assay buffer.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP) diluted in assay buffer according to the manufacturer's instructions.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M H₂SO₄.
2. Assay Procedure:
-
Plate Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add 50 µL of the diluted competing compound solutions (including a standard curve for this compound) to the appropriate wells. Then, add 50 µL of the diluted anti-2-Aminoquinoline antibody solution to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer to remove any unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the this compound concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for this compound and each of the tested cross-reactants.
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) * 100
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind specificity assessment, the following diagrams are provided.
Caption: Experimental workflow for a competitive ELISA to assess cross-reactivity.
Caption: Logical framework for the determination of antibody cross-reactivity.
By following these protocols and principles, researchers can confidently characterize the specificity of their anti-2-Aminoquinoline antibodies, ensuring the integrity and accuracy of their experimental outcomes.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Aminoquinoline-Based Drugs: A Comparative Analysis of Efficacy in Malaria, Cancer, and Alzheimer's Disease
For Immediate Release
[City, State] – [Date] – A comprehensive review of emerging 2-aminoquinoline-based drug candidates reveals promising efficacy against malaria, various cancers, and key targets in Alzheimer's disease, in some cases surpassing existing standard-of-care treatments. This guide provides a detailed comparison of the performance of these novel compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy Against Malaria
This compound derivatives have demonstrated significant potential as antimalarial agents, with several compounds exhibiting superior activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum compared to chloroquine itself.
Table 1: Comparative Antimalarial Efficacy (IC50 in nM)
| Compound | P. falciparum Strain (CQS) | P. falciparum Strain (CQR) | Reference Drug: Chloroquine (IC50 in nM) |
| 2-AP Derivative 10r | - | 3.6[1] | 201.8 (CQR)[1] |
| 4-AQ Derivative 13d | 30 (3D7) | 89 (W2) | 30 (3D7), 750 (W2) |
| 4-AQ Conjugate 14 | - | 69.0 (W2) | 60.0 (W2) |
| 4-AQ Conjugate 16 | - | 11.8 (W2) | 36.37 (W2) |
| 4-AQ Conjugate 17 | - | 13.5 (W2) | 36.37 (W2) |
| Quinoline-Pyrimidine Hybrid 32 | 70 (D10) | 157 (Dd2) | 40 (D10), 417 (Dd2) |
| Morpholinoquinoline Conjugate 61 | - | 0.018 (µM) | 0.062 (µM) |
| Morpholinoquinoline Conjugate 64 | - | 0.015 (µM) | 0.062 (µM) |
| Monoquinoline (MAQ) | - | Active in nM range[2][3][4] | - |
| Bisquinoline (BAQ) | - | Active in nM range[2][3][4] | - |
Note: CQS strains include 3D7 and D10. CQR strains include K1, W2, and Dd2. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Mechanism of Action in Malaria
The primary antimalarial mechanism of 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The drug accumulates in this acidic compartment and forms a complex with heme, preventing its detoxification into hemozoin. The buildup of free heme is toxic to the parasite, leading to its death.[1][2][3][4]
References
- 1. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
A Comparative Guide to 2-Aminoquinoline Fluorescent Probes and Other Common Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biological research and drug development, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of 2-aminoquinoline-based fluorescent probes against other widely used fluorescent dyes. The performance of these probes is benchmarked across key applications, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.
Overview of Fluorescent Probes
Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of cellular structures, ions, and dynamic processes.[1] Their utility is determined by a range of photophysical properties, including quantum yield, photostability, molar extinction coefficient, and Stokes shift. This guide focuses on a comparative analysis of this compound derivatives and other prevalent dye families.
This compound Probes: This class of probes is recognized for its versatility, with applications in biological imaging and as chemosensors for detecting metal ions like zinc.[2] Structural modifications to the this compound scaffold allow for the fine-tuning of their photophysical properties.[3]
Commonly Used Fluorescent Dyes: For benchmarking purposes, this guide includes a comparison with well-established dyes such as DAPI and Hoechst for nuclear staining, LysoTracker for lysosomal imaging, and various probes for zinc sensing.
Data Presentation: A Comparative Analysis
The following tables summarize the key photophysical properties of this compound probes and other selected fluorescent dyes. Data has been compiled from various sources, and it is important to note that properties such as quantum yield can be highly dependent on the solvent and local environment.
Table 1: Photophysical Properties of Selected Nuclear Stains
| Feature | This compound Derivative (Hypothetical) | DAPI | Hoechst 33342 |
| Excitation Max (nm) | ~350 | 358 | 350 |
| Emission Max (nm) | ~450 | 461 | 461 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Varies | ~34,000 (in MeOH) | 42,000 (in H₂O) |
| Quantum Yield (Φ) | Varies (e.g., 0.12-0.85 in different solvents)[4] | ~0.45 (bound to DNA) | ~0.42 (bound to DNA) |
| Photostability | Generally good | Reported to be more photostable than Hoechst 33342[5] | Less photostable than DAPI[5] |
| Cell Permeability | Varies with modification | Poor in live cells | Good in live cells[6] |
| Toxicity | Varies | Can be toxic at higher concentrations | Can be phototoxic[7] |
Table 2: Photophysical Properties of Selected Lysosomal and Zinc Probes
| Feature | This compound-based LysoProbe (Hypothetical) | LysoTracker Red DND-99 | 2-AQ Zinc Probe (e.g., Zinpyr-1) |
| Excitation Max (nm) | Varies | 577 | ~492 |
| Emission Max (nm) | Varies | 590 | ~527 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Varies | Not readily available | Varies |
| Quantum Yield (Φ) | Varies | Not readily available | ~0.052 (apo), ~0.70 (Zn-bound)[2] |
| Photostability | Generally good | Can be prone to photobleaching[8] | Generally good |
| Specificity | Can be designed for high specificity | Accumulates in acidic organelles, not exclusively lysosomes[8] | High specificity for Zn²⁺ |
| Advantages | Tunable properties, potential for ratiometric sensing | Commercially available, easy to use | High sensitivity and selectivity for zinc |
| Disadvantages | May require custom synthesis | Can alter lysosomal pH with prolonged incubation[9] | May require specific delivery methods |
Mandatory Visualization
Signaling Pathway for a Generic this compound-Based Zinc Probe
This diagram illustrates a common mechanism for "turn-on" fluorescence of a this compound-based probe upon binding to zinc ions.
Caption: A "turn-on" this compound zinc probe.
Experimental Workflow for Comparing Fluorescent Probes
The following diagram outlines a generalized workflow for the comparative evaluation of different fluorescent probes in a cell-based assay.
Caption: General workflow for comparing fluorescent probes.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of fluorescent probes. Below are generalized protocols for key experiments.
Protocol 1: Live-Cell Imaging for Nuclear Staining
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare stock solutions of the this compound probe, DAPI, and Hoechst 33342 in DMSO. Dilute to the final working concentration in pre-warmed culture medium. Optimal concentrations should be determined empirically but typically range from 1-10 µg/mL.[6]
-
Staining: Remove the culture medium and add the probe-containing medium to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for each dye. For DAPI and Hoechst, a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm) are typically used.[10]
Protocol 2: Lysosome Staining and Tracking
-
Cell Culture: As described in Protocol 1.
-
Probe Preparation: Prepare a stock solution of the this compound-based lysosomal probe and LysoTracker Red DND-99 in DMSO. Dilute to a final working concentration (typically 50-100 nM for LysoTracker) in culture medium.[11]
-
Staining: Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells twice with fresh culture medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the selected probes. For time-lapse imaging, acquire images at regular intervals.
Protocol 3: Quantification of Intracellular Zinc
-
Cell Culture and Treatment: Culture cells as described above. To modulate intracellular zinc levels, cells can be treated with a zinc chelator like TPEN or supplemented with a zinc salt in the presence of an ionophore like pyrithione.[5]
-
Probe Loading: Prepare a working solution of the this compound-based zinc probe (e.g., Zinpyr-1) in a suitable buffer (e.g., HBSS). Incubate the cells with the probe for 30 minutes at 37°C.
-
Washing: Wash the cells twice with the buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Calibration: To quantify zinc concentrations, a calibration curve can be generated by measuring the fluorescence of the probe in solutions with known zinc concentrations. Alternatively, in-cell calibration can be performed by treating the cells with solutions of buffered high and low zinc concentrations.[5]
Protocol 4: Photobleaching Assay
-
Sample Preparation: Prepare cells stained with the fluorescent probes as described in the respective protocols.
-
Image Acquisition: Select a region of interest (ROI) and acquire an initial image using a low laser power to minimize photobleaching during this step.
-
Photobleaching: Expose the ROI to a high-intensity laser for a defined period to induce photobleaching.
-
Post-Bleach Imaging: Acquire a time-series of images of the ROI at a low laser power to monitor the fluorescence recovery.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. The rate of fluorescence decay during the high-intensity illumination provides a measure of the probe's photostability. For a more detailed analysis of molecular dynamics, Fluorescence Recovery After Photobleaching (FRAP) analysis can be performed.[12]
Concluding Remarks
The choice of a fluorescent probe should be guided by the specific experimental requirements, including the target analyte or organelle, the imaging modality, and the need for live-cell or fixed-cell analysis. This compound-based probes offer a versatile platform with tunable photophysical properties, making them a valuable addition to the molecular imaging toolbox. However, established dyes like DAPI, Hoechst, and LysoTracker remain powerful tools for routine applications. This guide provides a framework for comparing these probes, and researchers are encouraged to perform their own validation experiments to determine the optimal probe for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LysoTracker | AAT Bioquest [aatbio.com]
- 9. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 2-Aminopyrimidine-Based 4-Aminoquinolines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-aminopyrimidine-based 4-aminoquinoline derivatives, focusing on their structure-activity relationships (SAR) primarily in the context of antimalarial drug discovery. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising class of compounds.
The hybridization of pharmacophores is a well-established strategy in drug discovery to develop novel molecules with enhanced potency, improved pharmacokinetic profiles, and the ability to overcome drug resistance. One such promising hybrid scaffold combines the 4-aminoquinoline core, famously found in the antimalarial drug chloroquine, with a 2-aminopyrimidine moiety. This combination aims to leverage the known mechanisms of 4-aminoquinolines, such as the inhibition of heme polymerization, while potentially introducing new modes of action and circumventing resistance mechanisms through the appended pyrimidine ring.
Antimalarial Activity: A Primary Focus
The bulk of research on 2-aminopyrimidine-based 4-aminoquinolines has centered on their potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. These hybrid molecules have demonstrated significant efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite, often exhibiting activity in the nanomolar range.
Comparative Antimalarial Potency
The following tables summarize the in vitro antimalarial activity (IC50 values) of various 2-aminopyrimidine-based 4-aminoquinoline derivatives against different strains of P. falciparum. The data highlights key structural modifications and their impact on potency.
Table 1: In Vitro Antiplasmodial Activity of 2-Aminopyrimidine-4-Aminoquinoline Hybrids
| Compound ID | Linker (between quinoline and pyrimidine) | R1 (on Pyrimidine) | R2 (on Pyrimidine) | R3 (on Pyrimidine) | P. falciparum Strain | IC50 (nM) | Reference |
| 10c | Butylamino | Isopropyloxycarbonyl | Methyl | Phenyl | K1 (CQR) | 160.8 | [1] |
| 10r | Butylamino | Isopropyloxycarbonyl | Methyl | 2-Nitrophenyl | K1 (CQR) | 3.6 | [1] |
| 10o | Butylamino | Isopropyloxycarbonyl | Methyl | 3-Nitrophenyl | K1 (CQR) | 22.4 | [1] |
| 8i | Varies (piperazinyl-ethyl) | Methyl | H | 4-Methylpiperazin-1-yl | D6 (CQS) | <0.03 µM | [2] |
| 8i | Varies (piperazinyl-ethyl) | Methyl | H | 4-Methylpiperazin-1-yl | W2 (CQR) | <0.03 µM | [2] |
| 8m | Varies (piperazinyl-propyl) | Methyl | H | 4-Ethylpiperazin-1-yl | D6 (CQS) | <0.03 µM | [2] |
| 8m | Varies (piperazinyl-propyl) | Methyl | H | 4-Ethylpiperazin-1-yl | W2 (CQR) | <0.03 µM | [2] |
| 5b | Varies (ester linkage) | Phenyl | Methyl | Isopropyloxy | Dd2 (CQS) | 247.5 | [3] |
| 5b | Varies (ester linkage) | Phenyl | Methyl | Isopropyloxy | D10 (CQR) | 52.2 | [3] |
Note: The compound IDs are taken from the respective publications for ease of reference. The structures can be found in the cited literature.
Key SAR Insights from Antimalarial Data:
-
Linker Length and Composition: The nature and length of the linker between the 4-aminoquinoline and 2-aminopyrimidine moieties significantly influence activity. Studies have shown that a diaminoalkyl spacer of three or four carbons often provides optimal potency.[1][3]
-
Substitution on the Pyrimidine Ring:
-
The presence of a nitro substituent on the phenyl ring at the C-4 position of the pyrimidine core can dramatically enhance antimalarial activity, as seen in the comparison between compounds 10c and 10r .[1] The ortho position for the nitro group appears to be particularly favorable.[1]
-
Substitution of a chlorine atom on the pyrimidine ring with secondary amines generally improves antimalarial activity.[2]
-
-
Ester Group Modification: Altering the ester group at the C-5 position of the pyrimidine can modulate activity. For instance, replacing an ethyl ester with a methyl ester has been shown to decrease activity against both CQS and CQR strains.[3]
Beyond Malaria: Exploring Other Biological Activities
While the primary focus has been on antimalarial applications, the versatile 2-aminopyrimidine and 4-aminoquinoline scaffolds are known to interact with various biological targets. However, published research on the specific 2-aminopyrimidine-based 4-aminoquinoline hybrid scaffold for other therapeutic areas is limited.
-
Antifungal Activity: While some 2-substituted-4-aminoquinolines have shown promising antifungal activity with MIC values in the range of 4-32 μg/mL against various invasive fungi, the reported active compounds did not feature a 2-aminopyrimidine substituent.[4] Further investigation is needed to determine if this specific hybrid class possesses antifungal properties.
-
Kinase Inhibitory Activity: Aminopyrimidine derivatives are known kinase inhibitors.[5] For example, 4-aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) with IC50 values in the low nanomolar range.[6] However, the reported structures, while containing a 4-aminoquinoline core, do not incorporate the 2-aminopyrimidine moiety. The potential of the hybrid scaffold as kinase inhibitors remains an area for future exploration.
Proposed Mechanisms of Action
The antimalarial activity of these hybrid molecules is believed to be multi-targeted, a desirable attribute for combating drug resistance.
-
Heme Polymerization Inhibition: Similar to chloroquine, the 4-aminoquinoline core can interfere with the detoxification of heme in the parasite's food vacuole. Free heme is toxic to the parasite, which normally polymerizes it into non-toxic hemozoin. These hybrid molecules are thought to bind to heme and inhibit this polymerization process, leading to parasite death.[1][3]
-
DNA Binding: Some studies suggest that these compounds can bind to DNA, particularly AT-rich regions, which could interfere with parasitic DNA replication and transcription.[1][3]
-
PfDHFR Inhibition: Molecular docking studies have suggested that these hybrid molecules may interact with and inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme crucial for parasite survival.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and comparison of results.
In Vitro Antiplasmodial Activity Assay (Hypoxanthine Incorporation)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%. The plates are incubated for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the amount of incorporated [3H]-hypoxanthine is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Heme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
Reaction Mixture: A solution of hematin in NaOH is prepared. The test compound at various concentrations is added to the hematin solution.
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of glacial acetic acid to lower the pH.
-
Incubation: The mixture is incubated at 37°C for 24 hours to allow for the formation of β-hematin crystals.
-
Washing: The tubes are centrifuged, and the supernatant is discarded. The pellet containing β-hematin is washed multiple times with DMSO to remove any unreacted hematin.
-
Quantification: The β-hematin pellet is dissolved in NaOH, and the absorbance is measured at 405 nm using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of β-hematin formation, is calculated from the dose-response curve.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized synthetic pathway for 2-aminopyrimidine-based 4-aminoquinoline hybrids.
Caption: Multi-targeted mechanism of action for antimalarial 2-aminopyrimidine-4-aminoquinoline hybrids.
Conclusion
The 2-aminopyrimidine-based 4-aminoquinoline scaffold represents a highly promising class of antimalarial agents, with several derivatives demonstrating potent, low-nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. The structure-activity relationship studies have provided valuable insights for the rational design of more effective analogues. Key determinants of activity include the nature of the linker and the substitution patterns on the pyrimidine ring. While their potential in other therapeutic areas such as antifungal and kinase inhibition remains largely unexplored, the inherent biological activities of the constituent pharmacophores suggest that this is a fertile ground for future research. The detailed protocols and comparative data presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the development of this versatile chemical scaffold.
References
- 1. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoquinoline vs. 8-Aminoquinoline as Ligands for Cu(II) and Zn(II): A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a ligand is critical in the design of metal-based therapeutics and catalysts. This guide provides an objective comparison of 2-aminoquinoline and 8-aminoquinoline as ligands for copper(II) and zinc(II), supported by experimental data on their coordination chemistry, stability, and biological activity.
The position of the amino group on the quinoline scaffold significantly influences the chelating properties of this compound and 8-aminoquinoline, leading to distinct coordination geometries, stability constants, and biological activities of their respective Cu(II) and Zn(II) complexes. Generally, 8-aminoquinoline and its derivatives are recognized as more potent chelating agents for divalent metal ions compared to this compound, a characteristic attributed to the formation of a stable five-membered chelate ring involving the amino nitrogen and the quinoline nitrogen.
Ligand Structures and Chelation
The structural difference between this compound and 8-aminoquinoline dictates their mode of chelation with metal ions. 8-Aminoquinoline acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the amino group and the nitrogen atom of the quinoline ring, forming a stable five-membered ring. In contrast, while this compound can also act as a bidentate ligand, the resulting four-membered chelate ring is generally less stable.
Stability of Metal Complexes
The stability of metal complexes is a crucial parameter, often quantified by formation or stability constants (log K). Higher log K values indicate greater stability. Data from various studies consistently show that 8-aminoquinoline and its derivatives form more stable complexes with both Cu(II) and Zn(II) compared to analogous this compound ligands.
| Ligand Derivative | Metal Ion | Log K | Experimental Conditions | Reference |
| 8-Aminoquinoline derivative | Cu(II) | log K app = 16 to 17 | pH 7.4 | [1] |
| 8-Aminoquinoline derivative | Zn(II) | Not specified, but lower than Cu(II) | pH 7.4 | [1] |
| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Cu(II) | Kf = 2.9 x 106 | Not specified | [2][3] |
| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Zn(II) | Kf = 2.3 x 106 | Not specified | [2][3] |
Note: Direct comparison of stability constants should be made with caution due to variations in experimental conditions (e.g., solvent, temperature, ionic strength) across different studies.
Biological Activity: A Comparative Overview
The enhanced stability of 8-aminoquinoline complexes often translates to more pronounced biological activity. Numerous studies have highlighted the potential of 8-aminoquinoline-metal complexes as antimicrobial and anticancer agents.[4][5] While this compound complexes also exhibit biological activities, they are generally reported to be less potent.
Antibacterial Activity
The antibacterial activity of these complexes is often evaluated by measuring the zone of inhibition against various bacterial strains.
| Complex | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL | Reference |
| Cu(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | P. aeruginosa | 20.90 ± 2.00 | [6][7] |
| S. aureus | 19.69 ± 0.71 | [6][7] | |
| S. pyogenes | 18.58 ± 1.04 | [6][7] | |
| Zn(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | P. aeruginosa | Lower than Cu(II) complex | [6][7] |
| S. aureus | Lower than Cu(II) complex | [6][7] | |
| S. pyogenes | Lower than Cu(II) complex | [6][7] | |
| 8-Aminoquinoline-Uracil-Cu(II) complexes | P. shigelloides | Active | [8] |
| S. dysenteriae | Active | [8] |
Note: The table presents data for a derivative of this compound. Direct comparative data for the parent this compound and 8-aminoquinoline complexes under identical conditions is limited in the reviewed literature.
Antioxidant Activity
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the activity reported as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher antioxidant activity.
| Complex | IC50 (µg/mL) | Reference |
| Cu(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | 4.72 | [6][7] |
| Zn(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | 8.2 | [6][7] |
| Cu(II)-aminoquinoline derivative | 8.62 | [3][9] |
| Zn(II)-aminoquinoline derivative | 10.46 | [3][9] |
Experimental Protocols
Synthesis of Metal Complexes
A general procedure for the synthesis of aminoquinoline-metal complexes involves the reaction of the aminoquinoline ligand with a corresponding metal salt in a suitable solvent.
A typical synthesis involves dissolving the aminoquinoline ligand in a hot alcohol solution, followed by the dropwise addition of a solution of the metal salt (e.g., Cu(NO₃)₂·3H₂O or ZnCl₂) in the same solvent.[10] The reaction mixture is then refluxed for several hours.[10] The resulting precipitate, the metal complex, is collected by filtration, washed with cold solvent, and dried.
Determination of Stability Constants
Potentiometric titration is a common method used to determine the stability constants of metal complexes.[11] This technique involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The stability constants are then calculated from the titration curve using computational programs.
Antibacterial Activity Assay (Disk Diffusion Method)
The antibacterial activity of the synthesized complexes is frequently evaluated using the disk diffusion method.[2][12]
-
Preparation of Bacterial Culture: A standardized suspension of the test bacteria is spread evenly onto the surface of an agar plate.
-
Application of Test Compounds: Sterile filter paper disks are impregnated with known concentrations of the ligand and its metal complexes dissolved in a solvent like DMSO.
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented). A larger zone of inhibition indicates greater antibacterial activity.
Conclusion
In the comparison between this compound and 8-aminoquinoline as ligands for Cu(II) and Zn(II), 8-aminoquinoline consistently emerges as the superior chelating agent. The formation of a more stable five-membered chelate ring with metal ions leads to 8-aminoquinoline complexes having higher stability constants. This enhanced stability often correlates with greater biological efficacy, particularly in antimicrobial and antioxidant applications. For researchers and drug development professionals, 8-aminoquinoline and its derivatives represent a more promising scaffold for the design of potent metal-based therapeutic agents. However, the specific substitution on the quinoline ring can further modulate the properties of the resulting complexes, offering avenues for fine-tuning their activity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]
- 3. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 12. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various quinoline-based kinase inhibitors through molecular docking studies. The information presented herein is collated from recent scientific literature to aid in the rational design and development of novel anticancer therapeutics. Quinoline scaffolds have gained prominence in drug discovery due to their versatile nature as kinase inhibitors, which are crucial in cancer treatment.[1][2]
Introduction to Quinoline-Based Kinase Inhibitors
The quinoline nucleus is a key pharmacophore in a multitude of clinically approved and investigational kinase inhibitors.[2][3][4] These compounds exert their therapeutic effect by competitively binding to the ATP-binding pocket of various protein kinases, thereby disrupting aberrant signaling pathways that drive tumor growth and progression.[1][2][5] Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of these small molecules with their protein targets, facilitating lead optimization and structure-activity relationship (SAR) studies.[6][7][8]
Comparative Docking Performance
The following table summarizes the docking scores and binding energies of representative quinoline-based inhibitors against several key cancer-related kinases. These values are indicative of the binding affinity, with lower energy values suggesting more favorable interactions.
| Quinoline Derivative/Inhibitor | Target Kinase | Docking Software | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| A quinoline-3-carboxamide derivative | ATM Kinase | - | - | Hinge Region | [5] |
| 2,4-disubstituted quinoline derivative | LipB (M. tuberculosis) | - | -18.5 | - | [9] |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a | AutoDock Vina | -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 | [10] |
| A quinoline derivative | VEGFR-2 | GLIDE | -11.55 | LEU-840, VAL-845, LYS-868 | [11] |
| 2-chloroquinoline-3-carboxamide derivative | Ephrin B4 (EPHB4) | AutoDock | Higher than Erdafitnib | - | [12] |
| Imatinib-quinoline hybrid (2g) | BCR-ABL1 | - | - | Interacts at bosutinib binding site | [13] |
| A quinoline-based inhibitor | PI3Kα | - | -11.973 | - | [14] |
Note: Direct comparison of scores between different software and studies should be approached with caution due to variations in algorithms and scoring functions.
Experimental Protocols: A Generalized Molecular Docking Workflow
Molecular docking studies are instrumental in predicting the binding modes of ligands within a protein's active site.[7][8] A typical workflow involves several key steps, from protein and ligand preparation to the final analysis of results.
Protein Preparation
The initial step involves obtaining the 3D structure of the target kinase, usually from the Protein Data Bank (PDB). The protein structure is then prepared by:
-
Removing water molecules and other heteroatoms not relevant to the binding interaction.
-
Adding hydrogen atoms, which are often not resolved in crystal structures.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing residues or side chains.
-
Minimizing the energy of the structure to relieve any steric clashes.
Ligand Preparation
The 3D structures of the quinoline-based inhibitors are generated and optimized. This includes:
-
Generating various possible conformations of the ligand.
-
Assigning correct atom types and partial charges.
-
Minimizing the energy of the ligand to obtain a low-energy conformation.
Receptor Grid Generation
A grid box is defined around the active site of the kinase. This grid is a three-dimensional representation of the binding pocket where the docking calculations will be performed. The size and center of the grid are crucial for an accurate docking simulation.
Molecular Docking
The prepared ligands are then docked into the prepared receptor grid using software such as AutoDock, Glide, or GOLD.[15] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
Scoring and Analysis
The docking poses are then evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy). The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Visualizing the Process and Pathways
To better understand the logical flow of a comparative docking study and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the PI3K signaling pathway by a quinoline-based inhibitor.
Conclusion
Molecular docking serves as an invaluable in silico tool in the discovery and development of novel quinoline-based kinase inhibitors.[16][17] The comparative analysis of docking scores and binding interactions provides crucial insights for medicinal chemists to design more potent and selective drug candidates. The methodologies and data presented in this guide are intended to support researchers in their efforts to leverage computational approaches for advancing cancer therapy.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Docking Technique for Drug Discovery: A Review - ProQuest [proquest.com]
- 16. Computational Docking Technique for Drug Discovery: A Review | Semantic Scholar [semanticscholar.org]
- 17. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
A Comparative Guide to the In Vitro Anti-Plasmodial Activity of 2-Aminoquinoline Derivatives and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug-resistant Plasmodium falciparum necessitates a continuous search for novel anti-malarial agents. Quinoline-based compounds, particularly chloroquine, have been a cornerstone of anti-malarial chemotherapy for decades. However, widespread resistance has severely limited the efficacy of chloroquine. This has spurred research into structurally related compounds, including 2-aminoquinoline derivatives, as potential alternatives. This guide provides an objective comparison of the in vitro anti-plasmodial activity of this compound derivatives against chloroquine, supported by available experimental data.
Performance Comparison: this compound Derivatives vs. Chloroquine
The in vitro efficacy of anti-malarial compounds is primarily assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth. A lower IC50 value indicates higher potency. The therapeutic potential of a compound is further evaluated by its selectivity index (SI), calculated as the ratio of its cytotoxicity (CC50 or IC50 against a mammalian cell line) to its anti-plasmodial activity (IC50 against the parasite). A higher SI value is desirable, as it indicates a greater therapeutic window.
While extensive data exists for 4-aminoquinoline derivatives, this guide focuses on the available data for this compound derivatives in comparison to the benchmark drug, chloroquine. It is important to note that direct comparative studies for a wide range of this compound derivatives against chloroquine under identical experimental conditions are limited in the publicly available literature. The following tables summarize the anti-plasmodial activity and cytotoxicity of selected aminoquinoline derivatives from various studies.
In Vitro Anti-plasmodial Activity (IC50)
| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4-Aminoquinoline | Chloroquine | 3D7 (CQ-sensitive) | 6.9 - 26 | - | - |
| Chloroquine | K1 (CQ-resistant) | 201.8 - 313 | - | - | |
| Chloroquine | W2 (CQ-resistant) | 120 - 853 | - | - | |
| Chloroquine | Dd2 (CQ-resistant) | 60 - 160 | - | - | |
| 2-Aminopyrimidine based 4-Aminoquinoline | Compound 10r | K1 (CQ-resistant) | 3.6 | Chloroquine | 201.8 |
| Compound 10m | 3D7 (CQ-sensitive) | 42.1 | Chloroquine | Not specified in study | |
| 4-Aminoquinoline Hydrazone | Compound 2 | K1 (CQ-resistant) | 26 - 219 (72h) | Chloroquine | 255 |
| Compound 2 | 3D7 (CQ-sensitive) | Lower µM range | Chloroquine | Lower µM range | |
| Compound 2 | Dd2 (CQ-resistant) | Lower µM range | Chloroquine | Lower µM range |
Note: The IC50 values for chloroquine can vary between studies due to differences in experimental protocols and parasite culture conditions.
Cytotoxicity and Selectivity Index
| Compound Class | Specific Derivative | Cell Line | Cytotoxicity (CC50/IC50 in µM) | Selectivity Index (SI) |
| 2-Aminopyrimidine based 4-Aminoquinoline | Compound 10r | MDCK | >2300 | 638 (against K1 strain) |
| Compound 10l | MDCK | >58200 | 361.9 (against K1 strain) | |
| Compound 10m | MDCK | 0.8 | 0.48 (against K1 strain) | |
| 4-Aminoquinoline Hydrazone | Lead Compounds | HepG2 | 0.87 - 11.1 | >30 (for most compounds at 72h) |
| Lead Compounds | MDBK | 1.66 - 11.7 | >30 (for most compounds at 72h) |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment and comparison of anti-malarial drug candidates. Below are detailed methodologies for key in vitro assays.
In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used for high-throughput screening of anti-malarial compounds and measures the proliferation of P. falciparum by quantifying the parasite's DNA.
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 50 µg/mL gentamycin, and 0.5% Albumax I.[1]
-
Cultures are incubated at 37°C in a controlled atmosphere of 5% O2, 3% CO2, and 92% N2 with 95% relative humidity.[1]
-
Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.[1]
2. Drug Dilution and Plate Preparation:
-
Test compounds and standard drugs (e.g., chloroquine) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
The drug solutions are added to 96-well black microplates with clear bottoms.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% with 2% hematocrit and added to the drug-containing microplates.
-
The plates are incubated for 72 hours under the standard culture conditions mentioned above.
4. Lysis and Staining:
-
After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The lysis buffer typically consists of Tris buffer, EDTA, saponin, and Triton X-100.
-
The plates are incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.
5. Fluorescence Measurement and Data Analysis:
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
1. Cell Culture:
-
Mammalian cell lines (e.g., HepG2, VERO, MDCK) are cultured in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Incubation:
-
The test compounds are serially diluted and added to the cells.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
-
After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well.[2]
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[2]
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[2]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The CC50 (or IC50) values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vitro Anti-Plasmodial and Cytotoxicity Testing
Caption: Workflow for determining anti-plasmodial IC50 and cytotoxicity CC50.
Proposed Mechanism of Action for Quinoline-based Anti-malarials
Caption: Inhibition of hemozoin formation by aminoquinoline derivatives.
Concluding Remarks
The available data suggests that this compound derivatives, and more broadly aminoquinolines, hold promise as a scaffold for the development of novel anti-malarial drugs, particularly against chloroquine-resistant strains of P. falciparum. Several derivatives have demonstrated potent in vitro anti-plasmodial activity, in some cases surpassing that of chloroquine against resistant parasites, and have exhibited favorable selectivity indices. The primary mechanism of action for these compounds is believed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.
However, a comprehensive and direct comparison of a wide array of this compound derivatives with chloroquine is still needed to establish clear structure-activity relationships and to identify the most promising lead candidates. Future research should focus on standardized in vitro testing of novel this compound analogues against a panel of both drug-sensitive and drug-resistant P. falciparum strains, alongside thorough cytotoxicity profiling, to build a more complete picture of their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 2-Aminoquinoline: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Aminoquinoline is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear approved safety glasses with side shields or goggles. For larger quantities, a face shield is recommended. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or the potential for dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection and Storage:
-
Containment: Collect waste this compound, including any contaminated materials, in a designated, sturdy, and leak-proof container that is chemically compatible with the substance.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
2. Handling Spills:
-
In the event of a spill, avoid generating dust.[2]
-
Carefully sweep the solid material and place it into a suitable, closed container for disposal.[1][4]
-
Clean the spill area thoroughly.
3. Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]
-
Label Removal: Completely remove or deface the original product label on the container.[3]
-
Final Disposal: Once cleaned and with the label removed, the container can be disposed of as regular solid waste, in accordance with institutional guidelines.[3]
4. Alternative Disposal Method (for consideration by licensed professionals):
For certain related compounds, a potential disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This method should only be carried out by a licensed disposal company with the appropriate facilities and permits.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: The information provided is a general guide and should not replace a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always ensure compliance with all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. This compound(580-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-AMINO-8-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
